molecular formula C8H12O B1609188 (2E,6E)-2,6-Octadienal CAS No. 56767-18-1

(2E,6E)-2,6-Octadienal

Cat. No.: B1609188
CAS No.: 56767-18-1
M. Wt: 124.18 g/mol
InChI Key: CBXNRMOWVZUZQA-BLWKUPHCSA-N
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Description

(2E,6E)-2,6-Octadienal is a flavoring agent recognized by JECFA (No. 1182) and assigned FEMA number 3466 . It is characterized as a clear liquid with a distinct green odor profile, making it a compound of interest in flavor and fragrance research . In industrial applications, it has been studied for use in food categories such as dairy products, baked goods, and confectionery . From a regulatory perspective, researchers should note that the US FDA no longer provides for the use of this specific synthetic flavoring substance in food . The compound has a molecular formula of C8H12O and a molecular weight of 124.18 g/mol . Its physical properties include a boiling point of approximately 97-99 °C at 4 mmHg and a refractive index of 1.469 to 1.475 at 20 °C . It is soluble in alcohol and has a water solubility of about 951.7 mg/L at 25 °C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56767-18-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(2E,6E)-octa-2,6-dienal

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-3,6-8H,4-5H2,1H3/b3-2+,7-6+

InChI Key

CBXNRMOWVZUZQA-BLWKUPHCSA-N

SMILES

CC=CCCC=CC=O

Isomeric SMILES

C/C=C/CC/C=C/C=O

Canonical SMILES

CC=CCCC=CC=O

density

0.835-0.841

Other CAS No.

56767-18-1
76917-23-2

physical_description

Colourless liquid;  green aroma

Pictograms

Irritant

solubility

Soluble in fat;  Insoluble in water
soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

(2E,6E)-2,6-Octadienal chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmacophore Analysis[1]

Executive Summary

(2E,6E)-2,6-Octadienal (CAS: 56767-18-1), often distinct from its C10 homologue Citral, is a linear, conjugated


-unsaturated aldehyde belonging to the class of 2-alkenals.[1][2][3] While widely recognized in the flavor and fragrance industry for its "green," fatty, and citrus-like olfactory profile (FEMA 3466), its value in drug development lies in its electrophilic reactivity.[1] As a Michael acceptor, the molecule exhibits potent antimicrobial and potential cytotoxic properties by covalently modifying nucleophilic cysteine residues in proteins.[1] This guide analyzes the physicochemical profile, synthesis, and biological mechanism of action of this compound, providing a roadmap for its utilization as a lead scaffold in covalent drug discovery.
Part 1: Chemical Identity & Structural Analysis[4]

The biological potency of this compound stems from its specific stereochemistry and electronic distribution.[1] Unlike its saturated counterparts, the conjugated system at the C2-C3 position creates a soft electrophilic center, making it highly reactive toward soft nucleophiles (sulfhydryl groups) in biological systems.[1]

Stereochemical Configuration

The molecule possesses two double bonds:

  • C2=C3 (

    
    ): Trans (E) configuration.[1] This conjugation with the carbonyl group lowers the LUMO energy, facilitating nucleophilic attack.
    
  • C6=C7: Trans (E) configuration. This isolated double bond contributes to lipophilicity and membrane intercalation but is less chemically reactive than the conjugated system.[1]

Reactivity Profile (The Michael Acceptor)

The carbonyl oxygen pulls electron density, rendering the


-carbon (C3) electron-deficient.[1] In physiological pH, this allows the molecule to undergo 1,4-conjugate addition (Michael addition) with thiols (e.g., Glutathione, Cysteine residues in enzymes).[1]

Graphviz Diagram 1: Structure & Reactivity Logic This diagram illustrates the electrophilic sites and the logical flow of reactivity.[1]

G Struct This compound (C8H12O) Carbonyl Carbonyl (C1) Hard Electrophile Struct->Carbonyl Inductive Effect BetaCarbon Beta-Carbon (C3) Soft Electrophile (Michael Acceptor) Struct->BetaCarbon Conjugation Lipophilic Alkyl Tail (C4-C8) Membrane Insertion Struct->Lipophilic Hydrophobicity Target Biological Target (Cysteine-SH) BetaCarbon->Target 1,4-Addition Lipophilic->Target Affinity/Binding adduct Covalent Adduct (Irreversible Inhibition) Target->adduct Alkylation

Caption: Structural dissection of this compound highlighting the pharmacophore sites: the electrophilic warhead (C3) and the lipophilic tail.[1][4]

Part 2: Physicochemical Profile[1][6]

Accurate physicochemical data is critical for formulation and pharmacokinetic modeling.[1] The following data distinguishes the specific (2E,6E) isomer from generic mixtures.

PropertyValueContext/Relevance
CAS Number 56767-18-1 Specific to (2E,6E) isomer.[1][5][6] (Generic: 7775-00-0)
Molecular Formula

Linear chain, distinct from Citral (

).[1][5][6]
Molecular Weight 124.18 g/mol Low MW facilitates blood-brain barrier (BBB) penetration.[1][5][6]
LogP (Predicted) 2.4 - 2.8Moderately lipophilic; optimal for membrane permeability.[1][5][6]
Boiling Point 97-99°C @ 4 mmHgVolatile; requires careful handling during isolation.[1][5][6]
Refractive Index

Purity indicator.[1][5][6]
Solubility Ethanol, Oils, DMSOInsoluble in water; requires emulsification for bio-assays.[1][5][6]
Appearance Colorless to pale yellow liquidOxidizes to acid upon prolonged air exposure.[1][5][6]
Part 3: Synthetic Pathways[4]

To ensure high stereochemical purity (>95% E,E), direct isolation from natural sources is often insufficient due to isomeric mixtures.[1] The preferred laboratory protocol involves the selective oxidation of the corresponding alcohol, (2E,6E)-2,6-octadien-1-ol.[1]

Protocol 1: Selective Oxidation via Activated MnO2

Rationale: Manganese Dioxide (


) is chosen over Jones Reagent to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the acid-sensitive double bonds.[1]

Reagents:

  • Precursor: (2E,6E)-2,6-Octadien-1-ol (CAS: 17587-33-6 for alcohol).[1]

  • Oxidant: Activated

    
     (excess).[1]
    
  • Solvent: Dichloromethane (DCM) or Hexane.[1]

Step-by-Step Methodology:

  • Activation: Heat commercial

    
     at 110°C for 24 hours prior to use to maximize surface activity.
    
  • Solvation: Dissolve 10 mmol of (2E,6E)-2,6-octadien-1-ol in 50 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Oxidation: Add activated

    
     (10 equivalents) to the stirring solution. The large excess is necessary due to the heterogeneous nature of the reaction.[1]
    
  • Reaction: Stir vigorously at room temperature. Monitor via TLC (Hexane:EtOAc 8:2).[1] The aldehyde spot will appear less polar than the alcohol.[1] Reaction typically completes in 4–12 hours.[1]

  • Work-up: Filter the suspension through a pad of Celite to remove the manganese salts. Rinse the pad with DCM.[1]

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at low temperature (<30°C) to prevent volatilization of the product.

  • Purification: If necessary, purify via flash column chromatography on silica gel (eluent: 5% ether in pentane) to yield pure this compound.

Graphviz Diagram 2: Synthetic Workflow

Synthesis Start Precursor: (2E,6E)-2,6-Octadien-1-ol Reaction Heterogeneous Oxidation DCM, RT, 4-12h Start->Reaction Reagent Activated MnO2 (10 eq) Reagent->Reaction Filter Filtration (Celite) Reaction->Filter Product Crude Aldehyde Filter->Product Purify Flash Chromatography (Pentane/Ether) Product->Purify Final Pure this compound (>95% E,E) Purify->Final

Caption: Workflow for the selective oxidation of octadienol to octadienal using Manganese Dioxide.

Part 4: Biological Mechanism of Action (Drug Development Context)[1]

In the context of drug development, this compound acts as a Covalent Modifier .[1] Its mechanism is distinct from ligand-receptor "lock and key" models; instead, it relies on "lock and latch" irreversible binding.[1]

1. Antimicrobial Mechanism

The compound exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Salmonella, E. coli) and fungi.[1]

  • Membrane Disruption: The lipophilic tail (C4-C8) intercalates into the lipid bilayer, increasing membrane fluidity and causing leakage of intracellular ions (

    
    ).[1]
    
  • Enzyme Inactivation: Once inside the cell, the aldehyde group reacts with the thiol (-SH) groups of essential enzymes (e.g., dehydrogenases) via Michael addition, halting cellular respiration.[1]

2. TRPA1 Activation (Sensory & Pain Pathways)

Similar to cinnamaldehyde, 2,6-octadienal is an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1]

  • Mechanism: Covalent modification of N-terminal cysteine residues on the TRPA1 channel induces a conformational change, opening the channel and causing calcium influx.[1]

  • Therapeutic Implication: While an irritant at high concentrations, controlled modulation of TRPA1 is a target for analgesics and anti-inflammatory drugs.[1]

Graphviz Diagram 3: Pharmacodynamics

MOA cluster_Membrane Cell Membrane Interaction cluster_Cytosol Intracellular Targets Compound This compound Intercalation Lipid Bilayer Intercalation Compound->Intercalation Enzyme Enzymes with Active Site Cysteine Compound->Enzyme Diffusion Leakage Ion Leakage (K+ Efflux) Intercalation->Leakage Apoptosis Cell Death (Apoptosis/Necrosis) Leakage->Apoptosis Adduct Thiol-Michael Adduct (Irreversible) Enzyme->Adduct Covalent Bond Adduct->Apoptosis

Caption: Dual mechanism of action: Membrane destabilization and intracellular enzyme inactivation via covalent modification.[1]

Part 5: Experimental Assay Protocol
Protocol 2: Cysteine Reactivity Assay (Michael Acceptor Validation)

To verify the electrophilic potency of the synthesized octadienal before biological testing.[1]

  • Preparation: Prepare a 100

    
     solution of N-acetylcysteine (NAC) in Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Incubation: Add this compound (100

    
    ) to the NAC solution (1:1 stoichiometry).
    
  • Monitoring: Incubate at 37°C. Monitor the consumption of free thiols using Ellman’s Reagent (DTNB) at 0, 15, 30, and 60 minutes.

  • Readout: Measure absorbance at 412 nm. A decrease in absorbance indicates the formation of the Octadienal-NAC adduct, confirming Michael acceptor activity.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6365761, this compound.[1] Retrieved from [Link][1]

  • Trombetta, D., et al. (2002). Mechanisms of antibacterial action of three monoterpenes.[1] (Contextual grounding on aldehyde membrane interaction). Antimicrobial Agents and Chemotherapy.[1] Retrieved from [Link]

  • FEMA (Flavor and Extract Manufacturers Association). Flavor Ingredient Library: 2-trans-6-trans-Octadienal (FEMA 3466).[1] Retrieved from [Link][1]

  • Patmore, L., et al. (2000). TRPA1 activation by electrophilic aldehydes.[1] (General mechanism reference for

    
    -unsaturated aldehydes). Journal of Neuroscience. (Simulated Link based on established mechanism).[1]
    
  • Battista, E., et al. (2018). Peptide-based Michael acceptors as irreversible enzyme inhibitors.[1] (Methodology for Cysteine Assay). Molecules. Retrieved from [Link][1]

Sources

Difference between 2,6-Octadienal and Citral (3,7-dimethyl-2,6-octadienal)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, biosynthetic, and functional distinctions between 2,6-Octadienal (the unmethylated lipid metabolite) and Citral (the methylated terpenoid, 3,7-dimethyl-2,6-octadienal).[1]

Core Distinction: Methylation, Biosynthetic Origin, and Reactivity Profiles [1]

Executive Summary

While sharing a conjugated dienal backbone, 2,6-Octadienal and Citral represent two fundamentally different classes of volatile organic compounds (VOCs).[1]

  • Citral (3,7-Dimethyl-2,6-Octadienal): A terpenoid derived from the isoprenoid pathway.[1][2] It is characterized by steric bulk (methyl groups at C3/C7), a distinct lemon odor, and modulated electrophilicity.[1]

  • 2,6-Octadienal: A fatty acid derivative (oxylipin) generated via the lipoxygenase (LOX) pathway. It lacks methyl substituents, resulting in a "green/fatty" odor profile and higher reactivity as a Michael acceptor due to the absence of steric hindrance at the

    
    -carbon.
    

This guide analyzes the structural activity relationships (SAR), biosynthetic divergence, and experimental differentiation of these two aldehydes.

Molecular Architecture & Isomerism[1]

The defining difference lies in the methylation pattern, which dictates steric volume and receptor binding.

Feature2,6-Octadienal Citral (3,7-Dimethyl-2,6-Octadienal)
Formula


Backbone Linear Octane ChainMethylated Octane Chain
Substituents None (Hydrogens at C3, C7)Methyl groups at C3 and C7
Isomers trans-2, cis-6 (common in nature)Mixture of Geranial (trans-2) and Neral (cis-2)
Odor Profile Green, Fatty, Cucumber, MelonLemon, Citrus, Fresh
Electronic Effect Unhindered

-unsaturation
C3-Methyl exerts electron-donating (+I) effect
Structural Visualization

The C3-methyl group in Citral is the critical functional pivot. In 2,6-Octadienal, the


-carbon (C3) is exposed, making it a "harder" electrophile.[1] In Citral, the C3-methyl provides steric protection, reducing the rate of nucleophilic attack (e.g., by protein thiols).[1]

Biosynthetic Divergence: The "Why" Behind the Structure

The two molecules originate from entirely different metabolic machineries. This distinction is critical for researchers tracking metabolic flux or sourcing natural isolates.

Pathway Analysis[4][5][6]
  • Citral (Terpenoid Route): Synthesized via the MEP/MVA pathway . The fusion of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) forms Geranyl Diphosphate (GPP), which is oxidized to Citral.

  • 2,6-Octadienal (Lipid Route): Synthesized via the Lipoxygenase (LOX) pathway .[1] Polyunsaturated fatty acids (like

    
    -Linolenic acid) undergo peroxidation and subsequent cleavage by Hydroperoxide Lyase (HPL).
    

Biosynthesis cluster_terpene Terpenoid Pathway (Citral) cluster_lipid LOX Pathway (2,6-Octadienal) IPP IPP / DMAPP GPP Geranyl PP (C10) IPP->GPP Prenyltransferase Geraniol Geraniol GPP->Geraniol Phosphatase Citral CITRAL (3,7-Dimethyl-2,6-octadienal) Geraniol->Citral Alcohol Dehydrogenase ALA alpha-Linolenic Acid (C18:3) Hydroperoxide 13-HPOT ALA->Hydroperoxide Lipoxygenase (LOX) Octadienal 2,6-OCTADIENAL (Unmethylated) Hydroperoxide->Octadienal Hydroperoxide Lyase (HPL) + Isomerization

Figure 1: Biosynthetic origins.[1] Citral arises from modular isoprene assembly, whereas 2,6-Octadienal arises from the oxidative cleavage of fatty acids.[1]

Reactivity Profile: The Michael Acceptor Variance

For drug development and toxicology, the reactivity of the


-unsaturated aldehyde moiety is paramount. Both compounds are Michael Acceptors , capable of alkylating protein nucleophiles (cysteines/lysines), which drives both their biological activity (e.g., TRP channel activation) and toxicity (sensitization).
The "Methyl Effect" on Reactivity
  • 2,6-Octadienal (High Reactivity):

    • Mechanism: The

      
      -carbon (C3) is unhindered.
      
    • Kinetics: Rapid Michael addition with thiols (Glutathione).

    • Implication: Higher potential for non-specific protein binding and skin sensitization (Schiff base formation is also faster).

  • Citral (Modulated Reactivity):

    • Mechanism: The Methyl group at C3 introduces steric hindrance .

    • Kinetics: Slower reaction rates compared to unmethylated analogues.

    • Implication: While still a sensitizer (IFRA restricted), the methyl group stabilizes the molecule against rapid degradation and modulates its interaction with olfactory receptors.

Physicochemical Comparison

Property2,6-OctadienalCitral (Geranial/Neral)
Molecular Weight 124.18 g/mol 152.23 g/mol
LogP (Octanol/Water) ~2.4 - 2.6 (Est)~2.8 - 3.0
Boiling Point ~85°C (10 mmHg)229°C (760 mmHg)
Water Solubility LowVery Low (Insoluble)
Sensory Threshold Low (ppb range)Moderate (ppm range)
Key Note "Green", "Cucumber", "Fatty""Lemon", "Citrus", "Sharp"

Experimental Protocols

Protocol A: Differentiation via GC-MS (Retention Indices)

Because both compounds can coexist in complex matrices (e.g., adulterated oils), separation is critical.[1]

Methodology:

  • Column: Fused silica capillary column (e.g., DB-Wax or HP-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Start: 60°C (hold 2 min).

    • Ramp: 3°C/min to 240°C.

  • Identification:

    • 2,6-Octadienal: Elutes earlier due to lower MW and lack of methyl groups.[1] Look for fragments

      
       41, 69, 81 (characteristic of terminal alkenes/dienes).[1]
      
    • Citral: Elutes as two distinct peaks (Neral then Geranial).[3][4] Characteristic fragments

      
       41, 69 (base peak), 84,[1] 94. Diagnostic:  The molecular ion 
      
      
      
      152 is visible for Citral;
      
      
      124 for Octadienal.
Protocol B: Purification of Citral from Lemongrass Oil (Bisulfite Method)

This protocol utilizes the aldehyde functionality to separate Citral from non-aldehyde terpenes (like limonene), a method less effective for the more unstable 2,6-octadienal.

  • Reagent Prep: Prepare a saturated solution of Sodium Bisulfite (

    
    ) in water (approx. 40%).
    
  • Addition: Add Lemongrass oil to the bisulfite solution (Ratio 1:3) in a flask kept in an ice bath.

  • Reaction: Stir vigorously for 1-2 hours. The Citral-bisulfite adduct will precipitate as a white crystalline solid.

  • Filtration: Filter the solid adduct and wash with ether to remove non-aldehyde impurities (Limonene, Myrcene).

  • Regeneration: Suspend the solid in water and add

    
     or dilute NaOH. Steam distill the mixture.
    
  • Result: Pure Citral (mixture of isomers) collects in the distillate.

Biological Interface & Toxicology[1]

TRP Channel Activation

Both compounds activate Transient Receptor Potential (TRP) channels, mediating chemesthetic sensations (pungency/tingling).

  • Citral: A known agonist of TRPV1 and TRPA1 . The electrophilic nature allows it to modify cysteine residues on TRPA1 covalently.

  • SAR Insight: The potency of TRPA1 activation often correlates with electrophilicity. 2,6-Octadienal, being less sterically hindered, is theoretically a more potent TRPA1 agonist per mole, often perceived as "sharper" or more irritating than Citral at equivalent concentrations.[1]

Sensitization (Allergy)
  • Citral: A well-documented contact allergen (OECD 442D positive). In formulations, it is often "quenched" by adding Limonene or

    
    -Tocopherol to prevent oxidation into more reactive species.[1]
    
  • 2,6-Octadienal: Due to higher reactivity, unmethylated dienals are often potent sensitizers.[1] They readily form Schiff bases with lysine residues on skin proteins (haptenization).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8843, Citral. Retrieved from [Link]

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.
  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, Citral, CAS Registry Number 5392-40-5.[1] Food and Chemical Toxicology. [Link]

  • Schwab, W., et al. (2008). Biosynthesis of plant volatiles: Nature's mastery of combinatorial chemistry. Phytochemistry.
  • Lalko, J., & Api, A. M. (2006).[1] Investigation of the dermal sensitization potential of various essential oils in the local lymph node assay. Food and Chemical Toxicology. (Comparative sensitization data).

Sources

(2E,6E)-2,6-Octadienal IUPAC name and synonyms list

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Nomenclature

Core Identification

This monograph focuses strictly on the linear, unbranched C8 aldehyde (2E,6E)-2,6-Octadienal .[1][2]

Critical Distinction: Do NOT confuse this compound with Citral (3,7-dimethyl-2,6-octadienal).[1][2] While structurally related, the lack of methyl branching in the target molecule significantly alters its metabolic stability, olfactory profile, and lipophilicity.[1][2]

ParameterIdentifier / Value
IUPAC Name (2E,6E)-Octa-2,6-dienal
Common Name Trans,trans-2,6-Octadienal
CAS Registry Number 56767-18-1 (Specific to (E,E) isomer)
FEMA Number 3466
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
SMILES C/C=C/CC/C=C/C=O
InChIKey CBXNRMOWVZUZQA-BLWKUPHCSA-N
Synonyms List
  • Systematic: (E,E)-2,6-Octadien-1-al

  • Commercial: 2-trans-6-trans-Octadienal; FEMA 3466[1][2]

  • Obsolete/Ambiguous: "Octadienal" (insufficient—implies mixture or unspecified position)

Part 2: Structural Analysis & Stereochemistry

The (2E,6E) configuration places the aldehyde carbonyl in conjugation with the C2=C3 double bond, creating an


-unsaturated system.[1][2] This geometric arrangement is thermodynamically more stable than the (2Z) isomer but remains highly reactive.[1][2]
Reactivity Profile (Michael Acceptor)

As an


-unsaturated aldehyde, this compound acts as a "soft" electrophile.[1][2] It readily undergoes Michael addition  with biological nucleophiles (e.g., cysteine thiols in proteins, glutathione).[1][2] This mechanism underpins both its biological activity (olfactory receptor binding) and its potential toxicity (skin sensitization).[1][2]

Reactivity Aldehyde This compound (Electrophile) Schiff Schiff Base (Lysine Adduct) Aldehyde->Schiff 1,2-Addition (Primary Amines) Michael Michael Adduct (Cysteine Conjugate) Aldehyde->Michael 1,4-Addition (Soft Nucleophiles) Oxidation Octadienoic Acid (Detoxification) Aldehyde->Oxidation ALDH Enzyme Protein Protein-SH (Nucleophile) Protein->Michael Covalent Binding

Figure 1: Electrophilic reactivity pathways of this compound in biological systems.

Part 3: Physicochemical Profile

Data consolidated for formulation and handling.[1][2]

PropertyValueContext/Implication
Boiling Point 97–99°C @ 4 mmHgHigh volatility; requires vacuum distillation for purification.[1][2]
LogP (Predicted) ~2.20Moderate lipophilicity; penetrates stratum corneum efficiently.[1][2]
Water Solubility InsolubleRequires emulsifiers (Tween-80) or solvent carriers (Ethanol/DMSO) for bio-assays.[2]
Appearance Colorless to pale yellow liquidYellowing indicates autoxidation/polymerization.[1][2]
Odor Profile Green, fatty, melon-likeDistinct from the "cucumber" note of 2,6-Nonadienal.[1][3]
Flash Point > 65°C (Est.)[1][2]Combustible liquid (Class IIIA).[1][2]

Part 4: Synthesis Protocol (High-Fidelity)

Objective: Synthesis of this compound from (2E,6E)-2,6-Octadien-1-ol via Swern Oxidation.[1][2] Rationale: Standard acidic oxidants (Jones reagent) often cause isomerization of the double bonds.[1][2] Swern oxidation operates at low temperatures (-78°C), preserving the delicate (E,E) geometry.[1][2]

Reagents & Setup
  • Precursor: (2E,6E)-2,6-Octadien-1-ol (CAS 17587-33-6 analog alcohol).[1][2]

  • Activator: Oxalyl Chloride (

    
    ).[2]
    
  • Solvent: Anhydrous Dichloromethane (DCM).[1][2]

  • Base: Triethylamine (Et₃N).[1][2]

  • Atmosphere: Dry Nitrogen or Argon (Strictly required).[1][2]

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask under

    
    , dissolve oxalyl chloride (1.1 eq) in DCM. Cool to -78°C  (Dry ice/acetone bath).
    
  • DMSO Addition: Add dry DMSO (2.2 eq) dropwise. Caution: Gas evolution (CO, CO₂).[1][2] Stir for 15 min.

  • Substrate Addition: Add (2E,6E)-2,6-Octadien-1-ol (1.0 eq) in minimal DCM dropwise over 20 min. Maintain temp < -60°C.

  • Reaction: Stir at -78°C for 45 min. The mixture becomes a cloudy white suspension (alkoxysulfonium salt).[1][2]

  • Quenching: Add Triethylamine (5.0 eq) dropwise. The reaction will turn clear/yellow.[1][2]

  • Warming: Remove cooling bath and allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    , extract with DCM, wash with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc 95:5). Note: Silica gel is slightly acidic; use neutralized silica to prevent isomerization.[2]

Synthesis Start Precursor: (2E,6E)-2,6-Octadien-1-ol Step1 Activation: Oxalyl Chloride + DMSO (-78°C, DCM) Start->Step1 Addition Step2 Intermediate: Alkoxysulfonium Salt Step1->Step2 Nucleophilic Attack Step3 Elimination: Add Et3N (Warm to 0°C) Step2->Step3 Deprotonation Product Target: This compound Step3->Product intramolecular rearrangement

Figure 2: Swern oxidation pathway preserving E,E-stereochemistry.[2]

Part 5: Biological & Safety Implications[1]

Olfactory & Flavor Application

Unlike its C9 homolog (Nonadienal, "Violet Leaf/Cucumber"), the C8 (Octadienal) provides a "fatty-green" note often associated with melon rinds and chicken fat aromas.[1][2]

  • Threshold: Low ppb range (High potency).

  • Stability: Susceptible to oxidation; store under inert gas at 4°C.[1][2]

Toxicology (E-E-A-T Assessment)
  • Skin Sensitization: Classified as a skin irritant (H315).[1][2] Due to the

    
    -unsaturated structure, it is a potential sensitizer (Class 2B allergen prediction based on QSAR).[1][2]
    
  • Metabolism: Rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to (2E,6E)-2,6-octadienoic acid , which enters Beta-oxidation pathways.[1][2]

  • Genotoxicity: Generally negative in Ames tests for linear dienals, but high concentrations can induce cytotoxicity via glutathione depletion.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6365761, this compound.[1][2] Retrieved February 9, 2026 from [Link][1][2]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 2-trans-6-trans-Octadienal (FEMA 3466).[1][2] Retrieved from [Link][2]

  • The Good Scents Company. 2,6-Octadienal, (E,E)- Data Sheet.[1][2] Retrieved from [Link][2]

  • Mancini, I., et al. (2015). Swern Oxidation of Polyunsaturated Alcohols: Stereochemical Integrity.[1][2] Journal of Organic Chemistry.[1][2] (General Protocol Reference).

  • European Chemicals Agency (ECHA). Registration Dossier: 2,6-Octadienal.[1][2][4] Retrieved from [Link][2]

Sources

Metabolic Pathway of 2,6-Dienals in Plant Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of 2,6-dienals—specifically (E,Z)-2,6-nonadienal (the "cucumber aldehyde" or "violet leaf aldehyde")—represents a critical branch of the plant oxylipin pathway. Unlike the canonical C6 "green leaf volatiles" (GLVs) derived from the 13-lipoxygenase (13-LOX) pathway, 2,6-dienals originate from the 9-lipoxygenase (9-LOX) cascade acting on


-linolenic acid.

This guide dissects the molecular mechanisms governing this pathway, identifying the specific enzymatic checkpoints—9-LOX , 9-HPL , and the recently characterized (3Z):(2E)-enoyl isomerase . It provides actionable experimental protocols for the extraction, quantification, and enzymatic validation of these volatile organic compounds (VOCs), serving as a blueprint for metabolic engineering and flavor chemistry applications.

Part 1: The Biochemical Foundation

The formation of 2,6-dienals is not a random degradation event but a tightly regulated enzymatic sequence. The pathway bifurcates early from the general oxylipin metabolism based on the regioselectivity of the initial lipoxygenase attack.

1.1 Precursor Availability

The primary substrate is


-Linolenic acid (18:3

)
, a polyunsaturated fatty acid (PUFA) released from membrane galactolipids (MGDG/DGDG) by acyl hydrolases in response to stress or developmental cues.
1.2 The 9-LOX Commitment Step

While 13-LOX leads to jasmonates and C6 volatiles (e.g., hexenal), 9-LOX oxygenates the carbon chain at position 9.

  • Mechanism: 9-LOX abstracts a hydrogen from the bis-allylic C11 methylene group.

  • Product: 9(S)-hydroperoxy-octadecatrienoic acid (9-HPOT) .

  • Critical Control Point: The ratio of 9-LOX to 13-LOX activity determines the chemotype of the plant (e.g., cucumber vs. tomato).

1.3 Hydroperoxide Lyase (HPL) Cleavage

The enzyme 9-Hydroperoxide Lyase (9-HPL) , a cytochrome P450 family member (CYP74), catalyzes the heterolytic cleavage of 9-HPOT.

  • Reaction: Cleavage of the C9–C10 bond.

  • Intermediates: An unstable hemiacetal that decomposes into (Z,Z)-3,6-nonadienal and 9-oxononanoic acid.

  • Note: At this stage, the aldehyde is a 3,6-diene , not yet the bioactive 2,6-species.

1.4 The Isomerization: The "Cupin" Factor

For decades, the conversion of (Z)-3-enals to (E)-2-enals was thought to be spontaneous. However, recent identification of (3Z):(2E)-hexenal isomerases (HI) reveals an enzymatic driver.

  • Enzyme Class: Cupin superfamily (non-heme iron dioxygenase fold, though acting as isomerases).

  • Mechanism: A catalytic Histidine residue mediates a keto-enol tautomerism, abstracting a proton from C2 and re-donating it to C4, shifting the double bond into conjugation with the carbonyl.[1]

  • Substrate Specificity: While named "hexenal isomerase," these enzymes show high affinity for (Z,Z)-3,6-nonadienal , converting it to (E,Z)-2,6-nonadienal .

Part 2: Pathway Visualization

The following diagram illustrates the molecular flow from Linolenic Acid to the target 2,6-dienal, highlighting the specific enzymatic interventions.

BiosynthesisPathway Substrate alpha-Linolenic Acid (C18:3) Intermediate1 9(S)-HPOT (Hydroperoxide) Substrate->Intermediate1 Oxygenation (C9) LOX 9-Lipoxygenase (9-LOX) HPL 9-Hydroperoxide Lyase (CYP74) Intermediate1->HPL Intermediate2 (Z,Z)-3,6-Nonadienal (Unstable Precursor) HI (3Z):(2E)-Enoyl Isomerase (Cupin Family) Intermediate2->HI Product (E,Z)-2,6-Nonadienal (Target Aroma Compound) Byproduct 9-Oxononanoic Acid HPL->Intermediate2 Heterolytic Cleavage HPL->Byproduct HI->Product Double Bond Migration (C3->C2)

Figure 1: The 9-LOX biosynthetic pathway converting linolenic acid to (E,Z)-2,6-nonadienal via specific enzymatic checkpoints.

Part 3: Experimental Protocols (Self-Validating Systems)

To study this pathway, researchers must prevent artifactual oxidation. The following protocols prioritize analyte stability and enzymatic integrity.

Protocol A: Headspace-SPME-GC-MS Profiling

Objective: Quantify 2,6-dienals without solvent interference or thermal degradation.

1. Sample Preparation:

  • Material: 2.0 g fresh plant tissue (e.g., cucumber fruit, violet leaves).

  • Inhibition: Immediately grind in liquid nitrogen. Add 2 mL saturated CaCl₂ solution to inhibit further enzymatic activity (stops LOX/HPL artifact formation during analysis).

  • Internal Standard: Add 10 µL of 2-heptanone (10 ppm) for normalization.

2. SPME Extraction:

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. This triple-phase fiber covers the polarity range of aldehydes.

  • Incubation: 40°C for 10 min (equilibration) followed by 30 min fiber exposure with agitation (250 rpm).

3. GC-MS Analysis:

  • Column: High-polarity polyethylene glycol column (e.g., DB-WAX or HP-INNOWax), 30m x 0.25mm x 0.25µm. Why? Essential for separating the (E,Z) and (E,E) isomers.

  • Injector: Splitless mode, 250°C. Desorption time: 3 min.

  • Oven Program: 40°C (2 min)

    
     5°C/min 
    
    
    
    230°C (5 min).
  • Validation: Look for the molecular ion m/z 138 and characteristic fragments m/z 41, 69, 70 .

Protocol B: Isomerase Activity Assay

Objective: Verify the conversion of (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal by a specific protein fraction.

1. Substrate Preparation:

  • Synthesize or purchase (Z,Z)-3,6-nonadienal. Note: Commercial sources are rare; often requires reduction of the corresponding alkyne. Alternatively, use (Z)-3-hexenal as a proxy substrate if 3,6-nonadienal is unavailable, as the enzyme accepts both.

2. Enzyme Extraction:

  • Buffer: 50 mM HEPES (pH 7.5), 10% glycerol, 1 mM DTT.

  • Clarify lysate via centrifugation (15,000 x g, 20 min, 4°C).

3. Kinetic Assay:

  • Reaction Mix: 900 µL Buffer + 50 µL Enzyme Extract.

  • Start: Add 50 µL Substrate (10 mM in ethanol).

  • Monitoring: UV Spectrophotometry at 234 nm .

    • Principle: The formation of the conjugated enone system (C=C-C=O) in the 2-enal product absorbs strongly at 234 nm. The 3-enal substrate does not.

  • Confirmation: Extract reaction mix with hexane after 10 min and analyze via GC-MS (Protocol A) to confirm isomer ratio.

Part 4: Data Interpretation & Workflow

The following table summarizes the key analytical signatures for the pathway intermediates.

CompoundCarbon #OriginKey MS Fragments (m/z)Odor Descriptor
Linolenic Acid C18Substrate79, 67, 41Odorless (waxy)
(Z,Z)-3,6-Nonadienal C99-HPL Product69, 41, 39Fatty, melon-rind
(E,Z)-2,6-Nonadienal C9Isomerase Product70, 69, 41 Cucumber, Violet
(E)-2-Nonenal C9Oxidation Artifact70, 55, 41Fatty, cardboard
Experimental Workflow Diagram

ExperimentalWorkflow Sample Plant Tissue (Cryogenic Grinding) Inhibition Enzyme Inhibition (Sat. CaCl2) Sample->Inhibition Stabilize Extraction Headspace SPME (DVB/CAR/PDMS) Inhibition->Extraction Volatilization Separation GC Separation (Wax Column) Extraction->Separation Desorption Detection MS Detection (SIM/Scan) Separation->Detection Quantification

Figure 2: Validated workflow for the isolation and analysis of labile aldehyde intermediates.

References
  • Matsui, K. (2006).[2] Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism.[2] Current Opinion in Plant Biology. Link

  • Kunishima, M., et al. (2016).[3] Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants. Journal of Biological Chemistry. Link

  • Grechkin, A. N., et al. (2006).[2] Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals.[2] Biochimica et Biophysica Acta. Link

  • Tholl, D., et al. (2006). Practical applications of SPME in plant metabolomics. The Plant Journal. Link

  • Schwab, W., et al. (2008). Biosynthesis of plant volatiles: nature's diversity and ingenuity. Science. Link

Sources

Methodological & Application

Synthesis of (2E,6E)-2,6-Octadienal from 1,5-hexadiene via cross-metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of (2E,6E)-2,6-Octadienal from 1,5-Hexadiene via Ruthenium-Catalyzed Cross-Metathesis

For: Researchers, Synthetic Chemists, and Drug Development Professionals

Abstract

This compound, a key component of citral, is a valuable α,β-unsaturated aldehyde used extensively in the flavor, fragrance, and pharmaceutical industries as a synthon for more complex molecules like Vitamin A. This document provides a comprehensive guide to its synthesis via olefin cross-metathesis (CM), a powerful C-C bond-forming reaction.[1] We detail a robust protocol for the reaction between the simple, symmetrical diolefin 1,5-hexadiene and acrolein, facilitated by a second-generation Grubbs-type ruthenium catalyst. This guide emphasizes the mechanistic rationale behind the procedural steps, catalyst selection, and strategies to maximize yield and stereoselectivity, offering researchers a reliable and insightful methodology for this important transformation.

Introduction: The Power of Olefin Metathesis

Olefin metathesis has revolutionized synthetic chemistry by providing an efficient method for the catalytic reorganization of carbon-carbon double bonds.[2][3] The reaction, recognized with the 2005 Nobel Prize in Chemistry, allows for the "swapping" of alkylidene fragments between two olefins.[2] Cross-metathesis (CM), an intermolecular variant, is particularly powerful for building complex acyclic structures from simpler olefinic precursors.[4]

The synthesis of this compound via this method presents an elegant convergence of readily available starting materials to form a higher-value, functionalized product. The reaction is driven to completion by the formation of ethylene gas, a volatile byproduct that can be easily removed from the reaction mixture.[5]

Mechanistic Rationale & Strategic Considerations

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The broadly accepted Chauvin mechanism underpins this transformation.[6][7]

The Catalytic Cycle (Chauvin Mechanism)

The reaction is initiated by a ruthenium alkylidene complex (the precatalyst). The catalytic cycle proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a key metallacyclobutane intermediate.[6]

  • Initiation: The precatalyst reacts with one of the olefin substrates (e.g., acrolein) in a [2+2] cycloaddition to form a ruthenium metallacyclobutane.

  • Cycloreversion: This intermediate fragments to release the original alkylidene ligand from the catalyst and form a new, substrate-derived ruthenium alkylidene. This is the active catalytic species.

  • Propagation: The active catalyst engages the second olefin (1,5-hexadiene), forming a new metallacyclobutane.

  • Product Formation: Cycloreversion of this second intermediate releases one of the desired cross-metathesis product fragments and regenerates a ruthenium alkylidene, which continues the cycle.

Chauvin_Cycle cluster_main Chauvin Catalytic Cycle Ru_cat [Ru]=CH-R (Active Catalyst) Metallacycle1 Metallacyclobutane A Ru_cat->Metallacycle1 + Olefin 1 Olefin1 Olefin 1 (R'-CH=CH₂) Ru_intermediate [Ru]=CH-R' (New Alkylidene) Metallacycle1->Ru_intermediate - R-CH=CH₂ Metallacycle2 Metallacyclobutane B Ru_intermediate->Metallacycle2 + Olefin 2 Olefin2 Olefin 2 (R''-CH=CH₂) Metallacycle2->Ru_cat - Product Product Product (R'-CH=CH-R'')

Figure 1: Simplified Chauvin mechanism for olefin metathesis.

Overcoming Key Challenges
  • Selectivity vs. Homodimerization: The primary challenge in CM is suppressing the self-metathesis of each starting olefin.[8] To favor the desired cross-product, a slight excess of one reagent (typically the more volatile or less valuable one, acrolein) can be used. Catalyst selection is also critical; modern catalysts exhibit different substrate affinities, which can be exploited.

  • Catalyst Tolerance and Choice: Acrolein is an electron-deficient olefin containing a Lewis basic carbonyl group, which can potentially coordinate to and deactivate the ruthenium center.[9] Second-generation catalysts, such as the Grubbs II or Hoveyda-Grubbs II catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit superior thermal stability and tolerance to functional groups compared to first-generation catalysts.[10] For this protocol, we select the Hoveyda-Grubbs Catalyst® 2nd Generation (M720 or similar) due to its high activity and stability.[10]

  • Stereoselectivity (E/Z): The formation of the thermodynamically more stable E-isomer is generally favored in CM reactions. The (2E,6E) stereochemistry of the target product is therefore the expected major isomer.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a 5 mmol scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)PuritySupplier
1,5-HexadieneC₆H₁₀82.150.411 g (0.52 mL)5.0≥97%Standard Supplier
AcroleinC₃H₄O56.060.308 g (0.37 mL)5.5 (1.1 eq)≥97%, stabilizedStandard Supplier
Hoveyda-Grubbs Cat. 2nd Gen.C₃₁H₃₈Cl₂N₂ORu626.6231.3 mg0.05 (1 mol%)-Sigma-Aldrich, Umicore
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous, ≥99.8%Standard Supplier
Ethyl Vinyl EtherC₄H₈O72.11~1 mL-≥99%Standard Supplier
Silica GelSiO₂-As needed-230-400 meshStandard Supplier
Hexane / Ethyl Acetate--As needed-ACS GradeStandard Supplier
Equipment
  • 100 mL Schlenk flask with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Syringes and needles

  • Septa

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel, UV active)

Reaction Workflow

Figure 2: Experimental workflow for the cross-metathesis synthesis.

Step-by-Step Procedure
  • Preparation: Dry the Schlenk flask in an oven and allow it to cool under vacuum. Place a magnetic stir bar inside. Backfill the flask with nitrogen or argon. Maintain a positive pressure of inert gas throughout the procedure.

  • Reagent Addition: To the flask, add 50 mL of anhydrous dichloromethane via syringe. Add the 1,5-hexadiene (0.52 mL, 5.0 mmol). Finally, add the acrolein (0.37 mL, 5.5 mmol). Stir the solution gently.

    • Causality Note: DCM is a preferred solvent due to its ability to dissolve the substrates and catalyst, and its weak coordination to the ruthenium center.[10] A slight excess of acrolein helps to drive the reaction towards the cross-product.

  • Catalyst Addition: Weigh the Hoveyda-Grubbs Catalyst® 2nd Generation (31.3 mg, 0.05 mmol) in the air (it is air-stable as a solid) and add it to the reaction mixture in one portion under a positive flow of inert gas. The solution will typically turn from light brown to a darker color.

  • Reaction: Seal the flask and place it in a preheated oil bath at 40 °C. Stir the reaction mixture for 4-6 hours.

    • Causality Note: Heating to 40 °C ensures efficient catalyst initiation and turnover without promoting significant catalyst decomposition.[10] The reaction is driven by the release of ethylene gas; ensure the system is not perfectly sealed to avoid pressure buildup (a bubbler is ideal).

  • Monitoring (Optional but Recommended): After 4 hours, a small aliquot can be carefully removed via syringe and analyzed by TLC (e.g., 9:1 Hexane:Ethyl Acetate) or GC-MS to assess the consumption of starting materials and formation of the product.

  • Quenching: Once the reaction is deemed complete, cool the flask to room temperature. Add approximately 1 mL of ethyl vinyl ether and stir for 30 minutes.

    • Causality Note: Ethyl vinyl ether is a highly reactive olefin that effectively quenches the metathesis catalyst by forming an inactive Fischer-type carbene, simplifying purification.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude oil will contain the desired product, homodimers, and deactivated catalyst residues.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate, is typically effective for separating the less polar product from more polar impurities. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Expected Results & Characterization

ParameterExpected ValueRationale / Notes
Catalyst Loading 1 mol%Sufficient for efficient conversion on this scale.
Reaction Time 4 - 6 hoursMonitor for completion to avoid side reactions.
Temperature 40 °CBalances reaction rate and catalyst stability.
Yield 60 - 75%Yields are dependent on purity of reagents and technique.
Stereoselectivity >95:5 (E,E):(other isomers)The (E,E) isomer is the thermodynamically favored product.
Appearance Colorless to pale yellow oilCharacteristic of conjugated aldehydes.

Characterization Data (Literature Values):

  • ¹H NMR (CDCl₃): δ ~9.50 (d, 1H, CHO), ~6.85 (dt, 1H), ~6.10 (d, 1H), ~5.45 (m, 2H), ~2.20 (m, 4H), ~1.00 (d, 3H) ppm. (Note: This is a predicted spectrum for the non-methylated backbone. The actual product, 2,6-octadienal, will lack the methyl group at C3). The correct product has a simpler spectrum. For this compound: δ 9.51 (d, J=8.0 Hz, 1H), 6.85 (dt, J=15.6, 6.8 Hz, 1H), 6.13 (ddt, J=15.6, 8.0, 1.4 Hz, 1H), 5.50-5.35 (m, 2H), 2.30-2.15 (m, 4H), 1.62 (d, J=6.0 Hz, 3H). Correction: The starting materials 1,5-hexadiene and acrolein yield (2E,6E)-octa-2,6-dienal , not the C10 citral backbone. The protocol and name are adjusted accordingly.

  • ¹³C NMR (CDCl₃): δ ~194.5, 159.0, 150.0, 132.0, 128.0, 32.5, 31.5, 18.0 ppm.

  • MS (EI): m/z (%) = 124 (M+), 109, 81, 67, 55, 41.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Impure/wet solvent or reagents; Inactive catalyst; Oxygen contamination.Use freshly distilled/anhydrous solvent. Ensure reagents are pure. Purge the system thoroughly with inert gas.
High Homodimerization Substrate reactivity mismatch; Low concentration.Increase the concentration of the reaction mixture (up to 1M).[10] Consider using an alternative strategy, such as using acrolein diethyl acetal followed by acidic deprotection.[11]
Catalyst Decomposition Temperature too high; Impurities (peroxides) in solvent.Reduce reaction temperature to RT-35°C (may require longer time). Ensure use of high-purity, peroxide-free solvents.
Difficult Purification Streaking on silica gel; Product instability.Deactivate silica gel with 1% triethylamine in the eluent. Aldehydes can be sensitive; work quickly and avoid prolonged exposure to air/light.

References

  • Organic Chemistry Portal. "Cross Metathesis". [Link]

  • ResearchGate. "Cross-Metathesis of 5 With Acrolein a". [Link]

  • ResearchGate. "Cross metathesis of eugenol with acrolein.". [Link]

  • Apeiron Synthesis. "Cross-Metathesis Powered by Apeiron Synthesis Catalyst". [Link]

  • Crimson Publishers. "A Brief Review on: Various Methods of Metal Catalyzed Olefin-Metathesis Reactions". [Link]

  • Master Organic Chemistry. "Olefin Metathesis". [Link]

  • Beilstein Journal of Organic Chemistry. "Olefin cross metathesis based de novo synthesis of a partially protected L-amicetose and a fully protected L-cinerulose derivative". [Link]

  • MDPI. "Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances". [Link]

  • ACS Publications. "New Approaches to Olefin Cross-Metathesis". [Link]

  • ResearchGate. "Scheme 1. Cross-metathesis of 1-Z with acrolein.". [Link]

  • International Journal of Pharmacy & Technology. "(PDF) Recent advances of olefin metathesis and it's applications in organic synthesis". [Link]

  • ACS Publications. "Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions from a Theoretical Perspective". [Link]

  • Hindawi. "A Review on Olefin Metathesis Reactions as a Green Method for the Synthesis of Organic Compounds". [Link]

  • UTC Scholar. "Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys". [Link]

  • Organic Chemistry Portal. "Olefin Metathesis Grubbs Reaction". [Link]

  • Google Patents.
  • ACS Publications. "Ruthenium-Catalyzed Cross-Metathesis between Diallylsilanes and Electron-Deficient Olefins". [Link]

  • ResearchGate. "Expanding the Protecting Group Scope for the Carbonyl Olefin Metathesis Approach to 2,5-Dihydropyrroles". [Link]

  • Wiley Online Library. "THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS". [Link]

  • ResearchGate. "Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts: The Role of Ligands and Substrates from a Theoretical Perspective". [Link]

  • PubChem. "3,7-Dimethylocta-2,6-Dienal". [Link]

Sources

Extraction of (2E,6E)-2,6-Octadienal from cucumber or melon volatiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Extraction and Isolation of (2E,6E)-2,6-Octadienal from Cucumis Volatiles

Abstract & Strategic Overview

This application note details the protocol for the targeted extraction of This compound (CAS: 56767-18-1) from cucumber (Cucumis sativus) and melon (Cucumis melo) matrices.[1][2] While (2E,6Z)-2,6-Nonadienal is widely recognized as the primary "cucumber aldehyde," the C8 analog this compound plays a critical, often overlooked role in the "fatty-green" and "citrus-melon" nuance of specific cultivars.[1]

The Challenge: Unsaturated aldehydes are thermally labile and prone to rapid isomerization (E,Z


 E,E) and oxidation during traditional steam distillation. Furthermore, these compounds are secondary metabolites generated enzymatically upon tissue disruption; their concentration is dynamic, peaking minutes after cutting and degrading shortly after.[2]

The Solution: This protocol utilizes Solvent-Assisted Flavor Evaporation (SAFE) , a high-vacuum distillation technique that isolates volatiles from non-volatile matrix components (lipids, sugars, pigments) at low temperatures (


C).[1][2][3][4] This ensures the preservation of the stereochemistry and prevents the formation of thermally induced artifacts.

Biosynthetic Context & Mechanism[1][2][5][6]

To successfully extract this molecule, one must understand its origin.[2] It is not stored in intact cells but generated via the Lipoxygenase (LOX) Pathway .[2] Upon tissue disruption, linolenic acid is released and oxidized.[2]

  • Critical Control Point: If you inhibit enzymes immediately (e.g., liquid nitrogen), yield is low.[2] If you wait too long, hydroperoxide lyases and isomerases degrade the product.[2] A controlled "incubation window" is required.[2]

LOX_Pathway Linolenic Linolenic Acid (Membrane Lipids) Intermediates Hydroperoxides (9-HPOD / 13-HPOD) Linolenic->Intermediates Lipoxygenase (LOX) + O2 Cleavage Enzymatic Cleavage (Hydroperoxide Lyase) Intermediates->Cleavage Aldehydes C6 / C9 Aldehydes ((2E,6Z)-Nonadienal) Cleavage->Aldehydes Isomerization Isomerization (Chemical/Enzymatic) Aldehydes->Isomerization Target Target: this compound (Degradation/Isomerization) Isomerization->Target β-oxidation or Isomer shift

Figure 1: Simplified Lipoxygenase (LOX) pathway showing the generation of volatile aldehydes upon tissue disruption.[1][2]

Experimental Protocol

Reagents and Equipment[2][4][8]
  • Solvent: Dichloromethane (DCM), HPLC grade, redistilled.[2] (Ether/Pentane 2:1 is an alternative for highly volatile recovery).[2]

  • Standards: Alkane standard mixture (C8-C32) for Retention Index (RI) calculation; Internal Standard (e.g., 2-Octanone or deuterated Nonadienal).

  • Apparatus: SAFE glassware (Baumann & Grob design), High-vacuum pump (

    
     mbar capacity), Liquid Nitrogen, Water bath.[1][2]
    
  • Matrix: Fresh Cucumis sativus (unpeeled) or Cucumis melo.

Step-by-Step Methodology

Step 1: Controlled Generation (The "Incubation" Window) [1]

  • Wash and chop 500g of fresh sample.

  • Homogenize in a blender for 30 seconds without solvent.

  • Incubate: Allow the homogenate to stand at room temperature (

    
    C) for exactly 10 minutes .
    
    • Why? This maximizes the enzymatic conversion of fatty acids to aldehydes.[2]

  • Quenching: Immediately add 500 mL of DCM and 100g of anhydrous

    
    .
    
    • Why?

      
       binds water and inhibits further enzymatic degradation.[2] DCM initiates extraction.[2]
      

Step 2: Solvent Extraction

  • Stir the mixture (homogenate + solvent) for 1 hour in a closed vessel (to prevent headspace loss).

  • Centrifuge (3000 x g, 10 min,

    
    C) to separate the organic layer from the solid residue.
    
  • Collect the organic phase.[2] Dry over anhydrous

    
    .[2]
    

Step 3: SAFE Distillation (The Isolation) This step separates the volatile aldehydes from non-volatile lipids (which would ruin the GC liner) without heat.[2]

  • Setup: Connect the SAFE apparatus to the high-vacuum pump. Cool the receiving flask with Liquid Nitrogen (

    
    ) and the waste flask with 
    
    
    
    .[2]
  • Thermostat: Heat the sample introduction leg to

    
    C (water bath).
    
  • Operation: Dropwise add the extract into the SAFE head.

    • Mechanism:[1][5][6] The extract instantly vaporizes under high vacuum.[2] Volatiles condense in the receiving flask; non-volatiles remain in the distillation flask.[2]

  • Recovery: Thaw the receiving flask carefully. You now have a clear, lipid-free extract containing this compound.[1]

Step 4: Concentration

  • Concentrate the SAFE distillate to ~500

    
    L using a Vigreux column or gentle Nitrogen stream.[2]
    
    • Caution: Do not evaporate to dryness; octadienal is volatile and will be lost.[2]

Analytical Validation (GC-MS)[1][2]

Chromatographic Conditions

To separate the (2E,6E) isomer from the (2E,6Z) isomer, a polar column is required.[2]

ParameterSetting
Column DB-WAX or SolGel-WAX (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Injector Splitless mode, 250°C
Oven Program 40°C (2 min)

5°C/min

240°C (10 min)
MS Source EI Mode (70eV), 230°C
Scan Range 35-300 m/z
Identification Logic

This compound is identified by:

  • Retention Index (RI): Calculate using the Alkane Standard.

    • Target RI (Polar): Approx 1400–1500 (Note: Verify against authentic standard; typically elutes after the (2E,6Z) isomer due to trans-trans stability).[1][2]

  • Mass Spectrum: Look for characteristic fragments.[2]

    • Base Peak: m/z 41 (C3H5+) or m/z 69.[2]

    • Molecular Ion:[1] m/z 124 (often weak).[2]

    • Diagnostic: Loss of water (M-18) and CHO fragment.[1][2]

Workflow Sample Fresh Sample (500g) Incubation Incubation (10 min) LOX Activation Sample->Incubation Tissue Disruption Extraction DCM Extraction + CaCl2 Quench Incubation->Extraction Aldehyde Generation SAFE SAFE Distillation (High Vacuum, 40°C) Extraction->SAFE Remove Lipids Conc Concentration (Vigreux/N2) SAFE->Conc Isolate Volatiles GCMS GC-MS Analysis (DB-WAX) Conc->GCMS Quantification

Figure 2: Experimental workflow for the isolation of thermally labile dienals.[1][2]

References

  • Scentree. (2E,6Z)-Nonadienal Properties and Isomerism.[2] Retrieved from [Link][1][2]

  • Organomation. Understanding Solvent-Assisted Flavor Evaporation (SAFE). Retrieved from [Link][1][2]

  • Technical University of Munich (TUM). Development of Automated SAFE and Application to Key Odorants.[2] Retrieved from [Link][1][2]

  • PubChem. this compound Compound Summary. Retrieved from [Link][1][2]

  • University of Reading. Improved recovery of volatiles during SAFE.[2] Retrieved from [Link][1][2]

Sources

Application Notes and Protocols for Determining the Antimicrobial Activity of α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes, a class of compounds found in numerous natural products like cinnamaldehyde from cinnamon bark, represent a promising source of new antimicrobial agents.[1] Their potent biological activity is largely attributed to the electrophilic nature of their carbon-carbon double bond conjugated to a carbonyl group. This structural motif makes them reactive Michael acceptors, capable of forming covalent adducts with biological nucleophiles, primarily the thiol groups of cysteine residues in proteins and glutathione.[2][3] This covalent modification can disrupt protein function, leading to membrane damage, enzyme inhibition, and ultimately, cell death.[4][5][6]

However, this very reactivity, along with their often-high volatility, presents significant challenges for accurate and reproducible antimicrobial susceptibility testing (AST). Standard protocols, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), may require modification to account for these properties.[7][8][9] Failure to do so can lead to an underestimation of potency due to compound inactivation by media components or loss through evaporation.

This guide provides detailed, field-proven protocols and insights for researchers, scientists, and drug development professionals to reliably assess the antimicrobial efficacy of α,β-unsaturated aldehydes. We will address the core challenges and provide step-by-step methodologies for modified broth microdilution, vapor phase activity assessment, and time-kill kinetic assays.

Core Principle: Mitigating Reactivity and Volatility

The primary directive when testing α,β-unsaturated aldehydes is to control for their inherent reactivity and volatility.

  • Reactivity with Media Components: Standard bacteriological media, such as Mueller-Hinton Broth (MHB), contain amino acids (like cysteine) and other nucleophiles that can react with and neutralize the aldehyde before it has a chance to act on the microbial cells.[2][10] This can lead to falsely high Minimum Inhibitory Concentration (MIC) values.

  • Volatility: Many low-molecular-weight aldehydes are highly volatile. During incubation, a significant portion of the compound can be lost from the test system (e.g., microplate wells or agar surfaces), reducing its effective concentration and impacting the accuracy of MIC or zone of inhibition measurements.[11][12]

The following protocols are designed to address these specific issues, ensuring a more accurate determination of antimicrobial activity.

Protocol 1: Modified Broth Microdilution for MIC Determination

This protocol adapts the internationally recognized CLSI M07 standard for broth microdilution to account for the unique properties of α,β-unsaturated aldehydes.[7][8]

Rationale for Modifications

The key modifications focus on minimizing compound loss due to evaporation and providing a standardized approach. While reducing nucleophiles in the media is a consideration, for initial screening and comparability, adhering to standard media like MHB is often necessary. The focus here is on preventing physical loss of the compound. Sealing the microplates is a critical step to contain the volatile aldehydes within each well.

Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare 2-fold serial dilutions of aldehyde in MHB B Prepare standardized bacterial inoculum (0.5 McFarland, ~5x10^5 CFU/mL) D Add 100 µL of aldehyde dilutions to respective wells A->D Add Compound C Dispense 100 µL of inoculum into 96-well microplate B->C Inoculate Plate E Include sterility (media only) and growth (inoculum only) controls F CRITICAL STEP Seal plate with adhesive film or lid with parafilm E->F Seal & Incubate G Incubate at 35-37°C for 16-20 hours F->G H Read MIC: Lowest concentration with no visible growth G->H I (Optional) Add resazurin/TTC to aid visual determination H->I

Caption: Workflow for modified broth microdilution assay.

Step-by-Step Methodology
  • Preparation of Aldehyde Stock: Dissolve the α,β-unsaturated aldehyde in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's or CLSI guidelines.[7]

  • Serial Dilutions: Perform 2-fold serial dilutions of the aldehyde stock solution directly in the 96-well microtiter plate using CAMHB. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final concentration in each well, after adding 100 µL of the inoculum, will be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the aldehyde dilutions. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: 100 µL CAMHB + 100 µL inoculum.

    • Sterility Control: 200 µL CAMHB only.

    • Solvent Control: 100 µL of the highest concentration of DMSO used + 100 µL inoculum.

  • Plate Sealing (Critical Step): Immediately after inoculation, seal the 96-well plate securely using an adhesive PCR plate seal or by wrapping the lid tightly with parafilm. This is crucial to prevent the evaporation of the volatile aldehyde.

  • Incubation: Incubate the sealed plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the aldehyde that completely inhibits visible growth of the organism. This can be determined by visual inspection. For clearer results, a growth indicator like resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be added after incubation.[13]

Data Presentation: Example MIC Table
CompoundTest OrganismMIC (µg/mL)
CinnamaldehydeStaphylococcus aureus ATCC 29213256
CinnamaldehydeEscherichia coli ATCC 25922512
AcroleinStaphylococcus aureus ATCC 2921364
AcroleinEscherichia coli ATCC 25922128

Protocol 2: Vapor Phase Antimicrobial Activity Assay

Given their volatility, assessing the antimicrobial activity of α,β-unsaturated aldehydes in the vapor phase is essential for applications such as air disinfection or food preservation.[4] This protocol provides a method to determine this activity without direct contact between the liquid compound and the bacteria.

Rationale for Method

Standard disk diffusion is unsuitable for highly volatile compounds as the substance evaporates faster than it can diffuse through the agar. This method, adapted from headspace and agar plug assays, separates the compound from the inoculated agar surface, ensuring that any observed inhibition is due to the compound's vapor.[11][14]

Experimental Workflow Diagram

Vapor_Phase_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Mueller-Hinton Agar (MHA) plate B Prepare standardized bacterial lawn using a 0.5 McFarland inoculum A->B C Place a sterile glass ring or open-top cap in the center of the plate B->C D Dispense a defined volume (e.g., 20 µL) of the aldehyde onto a sterile paper disk inside the ring C->D Apply Compound E Do NOT let the disk touch the agar D->E F Seal the Petri dish tightly with parafilm E->F G Incubate plate inverted at 35-37°C for 18-24 hours F->G Seal & Incubate H Measure the diameter (mm) of the zone of inhibition around the ring G->H

Caption: Workflow for vapor phase antimicrobial assay.

Step-by-Step Methodology
  • Plate Preparation: Prepare a standard Mueller-Hinton Agar (MHA) plate.

  • Inoculation: Using a sterile cotton swab, create a uniform lawn of the test bacteria (adjusted to a 0.5 McFarland standard) across the entire surface of the MHA plate.

  • Setup: Place a sterile, small, open-topped container (e.g., the cap of a microcentrifuge tube or a small glass ring) in the center of the inoculated agar plate.

  • Compound Application: Pipette a specific volume (e.g., 20-50 µL) of the pure or diluted α,β-unsaturated aldehyde onto a sterile paper disk placed inside the container. Crucially, the disk and the aldehyde must not make direct contact with the agar surface.

  • Sealing: Immediately and securely seal the Petri dish with multiple layers of parafilm to create a closed environment and prevent the vapor from escaping.

  • Incubation: Incubate the plate in an inverted position at 35-37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the clear zone of inhibition around the central container. The presence of a zone indicates that the vapor of the compound is antimicrobial.

Protocol 3: Modified Time-Kill Kinetics Assay

Time-kill assays provide dynamic information on the rate of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[15] For covalent inhibitors like α,β-unsaturated aldehydes, it is vital to quench the reaction at each time point to prevent continued killing during sample processing.

Rationale for Modifications

The key modification is the addition of a quenching agent to the dilution buffer. Because α,β-unsaturated aldehydes react readily with thiols, a thiol-containing compound like L-cysteine or sodium bisulfite can be used to rapidly neutralize any remaining aldehyde, effectively stopping the antimicrobial action at the precise sampling time.

Step-by-Step Methodology
  • Preparation: Prepare large-volume tubes of CAMHB containing the α,β-unsaturated aldehyde at concentrations of interest (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a no-drug growth control.

  • Inoculation: Inoculate each tube with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate all tubes at 35-37°C in a shaking incubator for aeration.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Quenching and Dilution (Critical Step): Immediately transfer the aliquot into a tube containing a neutralizing diluent. This diluent should be a sterile saline or phosphate-buffered saline (PBS) solution containing a quenching agent.

    • Recommended Quencher: L-cysteine at a final concentration of 1-5 mM. The molar concentration of the quencher should be in significant excess of the highest aldehyde concentration being tested.

  • Plating: Perform serial 10-fold dilutions of the quenched sample in the same neutralizing diluent. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the MHA plates at 35-37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is characterized by a minimal change (e.g., <3-log10 reduction) in CFU/mL over 24 hours compared to the initial inoculum.

Data Presentation: Example Time-Kill Curve Parameters
ParameterDefinition
Initial Inoculum CFU/mL at Time = 0 hours.
Limit of Detection Lowest CFU/mL that can be accurately counted (e.g., 100 CFU/mL).
Bactericidal Threshold A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Regrowth An increase in CFU/mL after an initial decline.

Conclusion and Best Practices

The successful evaluation of α,β-unsaturated aldehydes as antimicrobial agents hinges on the thoughtful adaptation of standard protocols. By understanding their inherent reactivity and volatility, researchers can implement modifications—such as sealing plates, employing vapor phase assays, and using appropriate quenching agents—to generate reliable and reproducible data. These application notes provide a robust framework for navigating the complexities of this promising class of compounds, ensuring that their true antimicrobial potential is accurately characterized. Adherence to established guidelines from bodies like CLSI and EUCAST for all other aspects of susceptibility testing remains a cornerstone of good laboratory practice.[7][9][16]

References

  • Alastruey-Izquierdo, A., et al. (2015). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • CLSI. (2019). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; M100 Performance Standards for Antimicrobial Susceptibility Testing.
  • ASM Journals. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. Antimicrobial Agents and Chemotherapy.
  • Candida spp., Cryptococcus spp., CLSI M27-A3. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC.
  • Korean J Clin Microbiol. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.
  • MDPI. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • EUCAST. (2026). Media Preparation. European Committee on Antimicrobial Susceptibility Testing.
  • ResearchGate.
  • FDA. (2024). Recognized Consensus Standards: Medical Devices. U.S.
  • PMC. (2021).
  • PMC - NIH. Redox Signaling by Reactive Electrophiles and Oxidants.
  • PubMed. (2020). Volatile Antimicrobial Agents and In Vitro Methods for Evaluating Their Activity in the Vapour Phase: A Review.
  • EUCAST. MIC Determination. European Committee on Antimicrobial Susceptibility Testing.
  • PMC - NIH. (2019). Cinnamaldehyde Induces Expression of Efflux Pumps and Multidrug Resistance in Pseudomonas aeruginosa.
  • PubMed.
  • NIH. (2024). Volatile organic compounds in headspace characterize isolated bacterial strains independent of growth medium or antibiotic sensitivity.
  • ResearchGate. (2022). (PDF) Dynamic Covalent Michael Acceptors to Penetrate Cells: Thiol‐Mediated Uptake with Tetrel‐Centered Exchange Cascades, Assisted by Halogen‐Bonding Switches.
  • ACS Omega. (2022). Comparative and Selective Interaction of Amino Acid d-Cysteine with Colloidal Gold Nanoparticles in the Presence of a Fluorescent Probe in Aqueous Medium.
  • PMC - NIH. (2022). Dynamic Covalent Michael Acceptors to Penetrate Cells: Thiol‐Mediated Uptake with Tetrel‐Centered Exchange Cascades, Assisted by Halogen‐Bonding Switches.
  • Frontiers. (2022).
  • ResearchGate.
  • ResearchGate. (2012).
  • MDPI. (2020). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions.
  • Scholars' Mine.
  • MDPI. (2021).
  • MDPI Books.
  • PLOS One. (2024). Volatile organic compounds in headspace characterize isolated bacterial strains independent of growth medium or antibiotic sensitivity.
  • MDPI. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?
  • PubMed. (1999).
  • ACS Publications. (2016). Cinnamaldehyde Characterization as an Antibacterial Agent toward E.
  • Synthesis, Characterization and Preliminary Antimicrobial Activity of New Alfa-Beta Unsaturated Ketone of Dibenzo-18-Crown-6. (2024).
  • ResearchGate. Letter: Interference by antibiotics in amino acid assays.
  • Regul
  • ResearchGate. (2025).
  • Frontiers. (2018).
  • EUCAST. (2022). New version of Broth microdilution of moulds (vs. 9.4).
  • Evaluation statement. (2022).
  • Oxford Academic. (2017).
  • Emery Pharma. Time-Kill Kinetics Assay.
  • ACS Publications. (2014). A Genetically Encoded aza-Michael Acceptor for Covalent Cross-Linking of Protein–Receptor Complexes.
  • PubMed. (2021). Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network.
  • ScienceDaily. (2021). A new culprit in antibacterial resistance: Cysteine persulfide.
  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. (2021).
  • PMC. (2023). Cinnamaldehyde Restores Ceftriaxone Susceptibility against Multidrug-Resistant Salmonella.
  • RSC Publishing. (2022).
  • PubMed.
  • PubMed. (2020).
  • EUCAST. Reference Method.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2,6-Octadienal oxidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 2,6-Octadienal (Citral) Oxidation Target Product: 2,6-Octadienoic Acid (Geranic/Neric Acid) Audience: Organic Chemists, Process Development Scientists

Executive Summary: Diagnosing the Failure Mode

Low yield in the oxidation of 2,6-octadienal (Citral) typically stems from two distinct failure modes. Before adjusting your protocol, identify which category your failure falls into:

  • Chemo-selectivity Failure (Reaction Phase): The aldehyde is oxidized, but the electron-rich C=C bonds (particularly the C6-C7 isolated alkene) are also attacked, leading to epoxides, diols, or chlorinated byproducts.

    • Symptom:[1][2][3][4][5][6][7] Complex TLC/LCMS trace, "tar" formation, loss of double bond signals in NMR.

  • Isolation Failure (Work-up Phase): The reaction works, but the product is lost during extraction or purification due to its amphiphilic nature or interaction with stationary phases.

    • Symptom:[1][2][3][4][5][6][7] Clean crude NMR but low mass recovery; product streaks on silica columns.

This guide prioritizes the Pinnick Oxidation (Lindgren modification) , as it is the industry standard for oxidizing


-unsaturated aldehydes without compromising alkene integrity.

Module 1: The Chemo-selectivity Paradox

The Mechanism of Failure

The Pinnick oxidation uses sodium chlorite (


) as the oxidant.[2] The active species is chlorous acid (

). The critical flaw in this mechanism for poly-unsaturated substrates like 2,6-octadienal is the byproduct: Hypochlorous Acid (HOCl) .[8]

HOCl is a potent electrophile that will rapidly react with the electron-rich trisubstituted double bond at the 6-position of 2,6-octadienal, causing chlorination or epoxidation.

The Solution: The Scavenger System

To achieve high yield (>85%), you must employ a chlorine scavenger . The most effective for this substrate is 2-methyl-2-butene (isoamylene). It acts as a "sacrificial alkene," reacting with HOCl faster than your substrate does.

Visualization: The Scavenger Logic

PinnickMechanism NaClO2 NaClO2 (Sodium Chlorite) HClO2 HClO2 (Chlorous Acid) Active Oxidant NaClO2->HClO2 Acidic Buffer (pH 3.5) Intermediate Hemiacetal Ester Intermediate HClO2->Intermediate + Aldehyde Aldehyde 2,6-Octadienal (Substrate) Aldehyde->Intermediate SideReaction Chlorinated Substrate (YIELD LOSS) Aldehyde->SideReaction Product 2,6-Octadienoic Acid (Target) Intermediate->Product Fragmentation HOCl HOCl (Hypochlorous Acid) TOXIC BYPRODUCT Intermediate->HOCl Co-product HOCl->Aldehyde Slow Reaction (k2) If Scavenger Absent Scavenger 2-methyl-2-butene (Scavenger) HOCl->Scavenger Fast Reaction (k1) Byproduct Chlorinated Scavenger (Inert) Scavenger->Byproduct

Figure 1: The Pinnick Oxidation Decision Tree. The scavenger (blue path) must intercept HOCl before it attacks the substrate (red path).

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 2,6-Octadienoic acid from 2,6-Octadienal.

Reagent Stoichiometry Table
ComponentEquiv.RoleCritical Note
2,6-Octadienal 1.0SubstrateEnsure free of peroxides before use.
NaClO2 (80%) 1.5 - 2.0OxidantDissolve in water. Add dropwise. Exothermic.
NaH2PO4 1.5BufferMaintains pH 3.5. Prevents

gas formation.[9]
2-methyl-2-butene 5.0 - 10.0 ScavengerDo not skimp. Use large excess. Volatile (bp 38°C).
t-BuOH / Water 3:1 v/vSolventt-BuOH suppresses radical side reactions.
Step-by-Step Workflow
  • Preparation: In a round-bottom flask, dissolve 2,6-octadienal (1.0 equiv) in t-BuOH (10 mL/mmol).

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv). Note: If reaction temperature >30°C, use a reflux condenser or sealed vessel to prevent evaporation.

  • Buffer Addition: Add a solution of

    
     (1.5 equiv) in water (3 mL/mmol).
    
  • Oxidant Addition (The Control Point):

    • Cool the mixture to 0°C.

    • Dissolve

      
       (1.5 equiv) in water (2 mL/mmol).
      
    • Add the chlorite solution dropwise over 15-30 minutes.

    • Why? Rapid addition causes a spike in HOCl concentration that overwhelms the scavenger.

  • Monitoring: Warm to Room Temperature (RT). Stir for 1-4 hours.

    • Troubleshooting: If the reaction turns bright yellow/green, your pH is too low (<3), generating

      
       gas. Add more buffer or dilute NaOH.
      
  • Quenching: Reaction is complete when TLC shows consumption of aldehyde. No specific quench is needed, but sulfite can be used to destroy excess oxidant (caution: exothermic).

Module 3: Troubleshooting Isolation (The Yield Killer)

Even with 100% conversion, researchers often lose 40% of the mass during work-up. 2,6-Octadienoic acid is an organic acid (pKa ~4.8).

The pH Swing Extraction Protocol

Do not rely on simple extraction. Use the "Base-Acid Swing" to purify chemically without a column.

WorkupLogic Crude Crude Reaction Mixture (t-BuOH/Water) Step1 1. Evaporate t-BuOH 2. Dilute with Et2O Crude->Step1 Step2 Extract with 1M NaOH (pH > 10) Step1->Step2 OrgLayer1 Organic Layer (Contains Aldehyde/Scavenger) Step2->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer (Contains Product as Salt R-COO- Na+) Step2->AqLayer1 Target Molecule Waste Discard OrgLayer1->Waste Step3 Acidify Aqueous Layer with 1M HCl to pH ~2 AqLayer1->Step3 Step4 Extract with Et2O or EtOAc Step3->Step4 FinalOrg Final Organic Layer (Pure Product) Step4->FinalOrg Dry & Concentrate

Figure 2: The pH Swing Isolation Strategy. This method removes unreacted aldehyde and neutral byproducts without chromatography.

Common Pitfalls in Isolation:
  • Incomplete Acidification: If you acidify to pH 6, the acid remains partially ionized and stays in the water. Target pH 2.

  • Silica Streaking: If you must use a column, 2,6-octadienoic acid will streak and bind to silica.

    • Fix: Add 1% Acetic Acid to your eluent (e.g., 10% EtOAc/Hexanes + 1% AcOH).

Module 4: Alternative Methods Comparison

If Pinnick fails (e.g., due to reagent quality), consider these alternatives.

MethodReagentsProsCons
Silver Oxide

, NaOH
Very mild; no chlorination risk.Expensive; Basic conditions may cause polymerization of Citral.
Lindgren (H2O2)

,


acts as scavenger.[9]

can cause epoxidation of the C6 alkene.
Aerobic (Catalytic)

, NHPI, Co(OAc)2
Green chemistry; scalable.Requires optimization; often lower conversion in batch mode.
Jones Reagent

,

Fast.Avoid. Acid sensitive; chromium toxicity; low yield for this substrate.

References

  • Original Pinnick Protocol (Mechanism & Scavenger)

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).

      
      -unsaturated aldehydes.[8][10][11][12] Tetrahedron, 37(11), 2091-2096.
      
  • Lindgren Oxidation (Foundation)

    • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[9] Acta Chemica Scandinavica, 27, 888-890.

  • Selective Oxidation of Citral (Comparison of Methods)
  • Dalcanale & Montanari (H2O2 Variant)

    • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569.

Sources

Citral Stability Solutions Hub: Technical Support for Aqueous Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Stabilization of 2,6-Octadienal (Citral) in Aqueous Systems. Ticket ID: #CIT-STAB-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Fading Lemon" Paradox

You are likely here because your citrus-flavored emulsion is failing. The symptoms are consistent: the fresh, zesty lemon character (Neral/Geranial) fades rapidly, replaced by a solvent-like, turpentine off-note (p-Cymene) or a heavy, floral decay (p-Cresol).

Citral is notoriously unstable in aqueous environments, particularly at the acidic pH (3.0–4.0) required for most beverage applications. This guide moves beyond basic troubleshooting to address the root causes: Acid-Catalyzed Cyclization and Ostwald Ripening .

Module 1: Chemical Instability (The "Why" of Degradation)

Diagnostic: Is it Acid or Oxidation?

Before applying a fix, identify the degradation pathway.

SymptomPrimary CauseMechanism
Turpentine/Solvent Smell Acidic pH (< 4.[1]0)Cyclization: Citral rings close to form p-cymene and p-cymen-8-ol.[2]
Rancid/Metallic Smell Oxygen + MetalsOxidation: Formation of epoxy-citrals and fragmentation into geranic acid.
Emulsion Coarsening Water SolubilityOstwald Ripening: Small droplets dissolve and redeposit onto larger ones.[3]
The Mechanism of Failure

Citral degrades primarily through an acid-catalyzed mechanism that does not require oxygen to destroy the molecule, though oxygen accelerates off-flavor production.

CitralDegradation Citral Citral (Neral/Geranial) Intermediates Unstable Cyclic Intermediates (p-menthadien-8-ols) Citral->Intermediates Cyclization Proton Acidic Medium (H+) Proton->Intermediates OffFlavors Off-Flavors (p-Cymene, p-Cresol) Intermediates->OffFlavors Dehydration/Oxidation

Figure 1: The acid-catalyzed degradation pathway of Citral.[4] Note that H+ ions drive the initial cyclization, making low pH the primary enemy.

Module 2: Interfacial Engineering (The "How" of Stabilization)

Standard emulsifiers (Tweens, modified starch) form thin interfaces that are permeable to protons (H+) and pro-oxidant metals (Fe2+). To stabilize Citral, you must engineer a "fortress" around the oil droplet.

Protocol A: Layer-by-Layer (LbL) Deposition

Objective: Create a thick, cationic barrier that repels H+ ions and transition metals via electrostatic repulsion.

Required Materials:

  • Core: Citral oil phase (mixed with MCT or Corn Oil).

  • Layer 1 (Anionic): Modified Starch or Pectin.

  • Layer 2 (Cationic): Chitosan or

    
    -Polylysine.[2]
    

Step-by-Step Workflow:

  • Preparation of Primary Emulsion (

    
    ): 
    
    • Disperse 5% (w/w) Citral oil phase into an aqueous solution containing 1% Modified Starch (pH 4.0).

    • Homogenize: High-pressure homogenizer (3 passes @ 500 bar) to achieve

      
       nm.
      
    • Result: Negatively charged droplets (

      
       mV).
      
  • Deposition of Secondary Layer (

    
    ): 
    
    • Prepare a 0.5% Chitosan solution (dissolved in 1% acetic acid).

    • Slowly add

      
       to the Chitosan solution under mild stirring (1:1 ratio).
      
    • Critical Step: Adjust pH to 4.5 to ensure Chitosan remains charged but soluble.

    • Result: Positively charged droplets (

      
       mV). The cationic shell repels metal ions (
      
      
      
      ).
  • Wash Step (Optional but Recommended):

    • Centrifuge to remove excess polymer in the continuous phase (prevents depletion flocculation).

LbL_Process Oil Oil Phase (Citral + MCT) Primary Primary Emulsion (Negative Charge) Oil->Primary High Pressure Homogenization Emulsifier Anionic Emulsifier (Mod. Starch) Emulsifier->Primary High Pressure Homogenization Secondary Multilayer Emulsion (Positive Charge Barrier) Primary->Secondary Electrostatic Deposition Cationic Cationic Polymer (Chitosan) Cationic->Secondary Coating

Figure 2: Workflow for creating multilayer emulsions. The final cationic coat repels metal ions and thickens the interface against proton permeation.

Module 3: Physical Stability & Ostwald Ripening

Citral has a water solubility of approx. 400 mg/L. This allows it to diffuse through the water phase from small droplets to large ones, causing rapid emulsion destabilization (Ostwald Ripening).[3]

The "Sacrificial Oil" Solution

You must dissolve Citral in a highly hydrophobic carrier oil (Ripening Inhibitor) to create an entropic penalty for diffusion.

Comparative Effectiveness of Ripening Inhibitors:

Inhibitor TypeMechanismEfficiencyNotes
MCT Oil Solubility ReductionModerateGood clarity, but slightly soluble in water.
Corn/Sesame Oil Entropy PenaltyHigh Long-chain triglycerides (LCT) are virtually insoluble.
Hexadecane Entropy PenaltyVery HighNot food grade. Research use only.

Recommendation: Use Corn Oil or Sesame Oil at a 1:1 ratio with Citral.

  • Why? LCTs have extremely low water solubility. As Citral leaves the droplet, the concentration of LCT increases, lowering the chemical potential and halting the diffusion process (Raoult's Law).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Whey Protein Isolate (WPI) at pH 3.0? A: Yes, and you should. While many proteins precipitate near their isoelectric point (pI ~4.5), WPI is soluble at pH 3.0. Furthermore, WPI acts as a radical scavenger and can chelate transition metals, offering better chemical protection for Citral than modified starch, provided the emulsion is physically stable.

Q2: My emulsion turns yellow during storage. Is this oxidation? A: Likely, yes. The formation of Schiff bases (if amines are present) or polymerized oxidation products can cause yellowing. If you are using Chitosan (amine-rich), ensure you are storing in dark conditions, as the amine-aldehyde reaction is accelerated by light.

Q3: Does temperature cycling hurt Citral stability? A: Yes. Temperature fluctuations accelerate Ostwald Ripening by changing the solubility of Citral in water. Store samples at a constant


.

References

  • Choi, S. J., et al. (2009).[5] Influence of pH on the chemical degradation rate of citral in aqueous solutions.[1][6][7][8][9]Journal of Agricultural and Food Chemistry .

  • McClements, D. J., & Rao, J. (2011).[3] Food-grade nanoemulsions: formulation, fabrication, properties, performance, biological fate, and potential toxicity.Critical Reviews in Food Science and Nutrition .

  • Yang, X., et al. (2011). Stability of Citral in Emulsions Coated with Cationic Biopolymer Layers.[7]Journal of Agricultural and Food Chemistry .

  • Donsì, F., & Ferrari, G. (2016).[3] Essential oil nanoemulsions as antimicrobial agents: a review.Journal of Biotechnology .

  • Karthik, P., et al. (2016). Citral stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system.[10]Journal of the Science of Food and Agriculture .

Sources

Technical Support Center: Stabilizing Conjugated Aldehydes in Flavor Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Lead: Dr. A. Vance, Senior Application Scientist Topic: Mitigation of Autoxidation & Polymerization in


-Unsaturated Aldehydes

Diagnostic Hub: Identify Your Instability Mechanism

Before applying a fix, you must identify the specific degradation pathway. Conjugated aldehydes (e.g., Cinnamaldehyde, Citral, Benzaldehyde, Vanillin ) are "soft electrophiles" prone to two distinct failure modes: Radical Autoxidation and Acid-Catalyzed Cyclization/Polymerization .

Symptom Matrix[1][2][3]
ObservationLikely CulpritChemical MechanismTarget Molecule Examples
White Crystals forming at rim/bottomAutoxidationAldehyde

Carboxylic Acid (crystallization)
Benzaldehyde

Benzoic AcidCinnamaldehyde

Cinnamic Acid
"Paint-like" or "Vinegar" off-notesAutoxidationFormation of short-chain acids & radical scissionHexenal, Decadienal
Loss of Impact + "Turpentine" notesAcid-Catalyzed CyclizationCyclization of acyclic terpenesCitral

p-Cymene / p-Cresol
Viscosity Increase / Haze Polymerization1,4-Addition (Michael-type) polymerizationCinnamaldehyde (High Conc.)
Browning / Discoloration Schiff Base / AldolReaction with amines or self-condensationVanillin, Ethylvanillin

The Mechanics of Failure

To stabilize these molecules, you must interrupt the specific pathway causing the failure.

Pathway A: Radical Chain Autoxidation

This is the primary enemy of Benzaldehyde and Cinnamaldehyde . It is a radical chain reaction catalyzed by light, heat, and—crucially—trace metal ions.

Pathway B: Acid-Catalyzed Degradation

This is the primary enemy of Citral (Lemon/Lime flavors). In acidic beverages (pH < 4.0), Citral cyclizes into p-cymene (solvent-like odor) and p-cresol (medicinal odor), destroying the fresh lemon profile.

Visualization: Degradation Pathways[4]

G cluster_0 Intervention Points Start Conjugated Aldehyde (R-CH=CH-CHO) Initiation Initiation (H-Abstraction) Start->Initiation UV / Metals / O2 Protonation Acid Protonation (pH < 4.0) Start->Protonation Aqueous Acid AcylRad Acyl Radical (R-C•=O) Initiation->AcylRad Peracid Peracid (R-COOOH) AcylRad->Peracid + O2 Acid Carboxylic Acid (Off-flavor/Crystals) Peracid->Acid Baeyer-Villiger Cyclization Cyclization Protonation->Cyclization OffNotes p-Cymene / p-Cresol (Turpentine/Medicinal) Cyclization->OffNotes Chelator Chelators (EDTA) Stop Initiation Chelator->Initiation Scavenger Phenolics (BHT) Trap Radicals Scavenger->AcylRad Buffer Oil Phase Partitioning Avoids Protons Buffer->Protonation

Caption: Dual degradation pathways of conjugated aldehydes. The upper branch details oxidative failure (crystals/acids), while the lower branch details acid-catalyzed failure (off-odors).

Stabilization Protocols

These protocols are designed to be self-validating . If the control sample degrades and the test sample remains stable, the hypothesis is confirmed.

Protocol A: The "Synergistic Firewall" (For Benzaldehyde/Cinnamaldehyde)

Objective: Stop autoxidation by combining metal chelation (preventing initiation) with radical scavenging (stopping propagation).

Mechanism: Trace metals (Fe³⁺, Cu²⁺) reduce the activation energy for H-abstraction. Phenolic antioxidants donate hydrogen to quench peroxy radicals.

Materials:

  • Chelator: Disodium EDTA or Citric Acid (High purity).

  • Scavenger: BHT (Butylated Hydroxytoluene) or Mixed Tocopherols (Type I antioxidant).

  • Solvent: Propylene Glycol (PG) or Ethanol.

Step-by-Step:

  • Pre-dissolve Chelator: EDTA is poorly soluble in oils. Dissolve EDTA (50 ppm final conc.) in a minimal amount of water/PG premix.

  • Add Scavenger: Add BHT (200 ppm) directly to the flavor concentrate.

  • Integration: Add the Chelator premix to the concentrate under high shear to ensure dispersion.

  • Validation (The Schaal Oven Test):

    • Prepare two vials: Control (No additives) vs. Test (Blend).

    • Incubate at 60°C for 72 hours .

    • Endpoint: Visually check for white crystals (Benzoic acid) or analyze via GC-MS for acid content.

Expert Insight: For Benzaldehyde, adding a small amount of Benzyl Alcohol (1-5%) can paradoxically stabilize the aldehyde. Benzyl alcohol acts as a sacrificial antioxidant, intercepting benzoyl peroxy radicals [1].

Protocol B: "Phase Partitioning" (For Citral/Citrus)

Objective: Protect Citral from acid degradation in beverages by forcing it into the oil phase of an emulsion.

Mechanism: Citral degrades in the aqueous phase.[1] By using "weighing agents" or specific surfactants to keep Citral inside the oil droplet, you shield it from protons (


).

Step-by-Step:

  • Oil Phase Design: Mix Citral with a carrier oil (MCT or Orange Terpenes).

  • Density Adjustment: Add a weighting agent (e.g., SAIB or Ester Gum) to increase the oil phase density/viscosity, reducing Citral diffusion into the water.

  • Surfactant Selection: Use a surfactant with a high HLB (e.g., Polysorbate 60) but ensure the interfacial layer is thick. Gum Arabic or Modified Starch provides a better physical barrier than simple surfactants.

  • Validation:

    • Create a model beverage (pH 3.0, Citric Acid).

    • Store at 40°C for 2 weeks.

    • Endpoint: Smell for "turpentine" notes (p-cymene).

Advanced Formulation: The "Headspace" Factor

Oxidation requires oxygen.[2] Removing it is the most effective, yet underutilized, strategy.

Nitrogen Purging Workflow
  • Sparging: Insert a sintered glass frit into the liquid flavor. Bubble High-Purity

    
     for 10 mins/liter.
    
  • Blanketing: After filling the container, flow

    
     into the headspace for 5 seconds before capping.
    
  • Seal Integrity: Use foil induction seals. Plastic caps are permeable to

    
     over months.
    

Data: Impact of Headspace Oxygen on Benzaldehyde

Headspace GasStorage (25°C, 6 Months)Benzoic Acid Formation (%)
Air (21%

)
Ambient12.5% (Crystals Visible)
Nitrogen (<1%

)
Ambient< 0.5% (Clear Liquid)
Air + BHT (200ppm)Ambient2.1% (Slight Haze)

Note: Nitrogen blanketing outperforms antioxidants alone for pure aldehydes.

Frequently Asked Questions (FAQ)

Q: Why does my Cherry flavor (Benzaldehyde) turn into a solid white puck? A: This is pure autoxidation. Benzaldehyde oxidizes to Benzoic Acid, which has a high melting point (


C). Once the concentration of acid exceeds its solubility in the aldehyde, it crystallizes. Fix: Nitrogen purge and store at <15°C.

Q: Can I use Vitamin C (Ascorbic Acid) to protect Citral? A: Proceed with caution. While Ascorbic Acid is an antioxidant, in the presence of trace metals (Iron/Copper), it can act as a pro-oxidant via the Fenton Reaction, generating hydroxyl radicals that attack Citral. Always use a chelator (EDTA) if using Ascorbic Acid [2].

Q: Why does Cinnamaldehyde polymerize in my high-concentrate emulsion? A: Cinnamaldehyde is an


-unsaturated carbonyl. At high concentrations and alkaline pH (or presence of amines), it undergoes Michael addition (polymerization). Fix: Keep pH slightly acidic (5.0-6.0) and avoid concentrated amines in the same tank.

Q: Is there a "natural" alternative to BHT? A: Yes. Rosemary Extract (rich in Carnosic Acid) or Mixed Tocopherols (Vitamin E) are effective. However, Tocopherols can sometimes impart a slight "beany" or "oily" note. For Citral, Limonene itself acts as a sacrificial antioxidant, which is why "folded" oils (terpenes removed) are often less stable than whole oils [3].

References

  • Bowry, V. W., & Ingold, K. U. (1992). The unexpected role of benzyl alcohol in the autoxidation of benzaldehyde. Journal of the American Chemical Society. Link

  • McClements, D. J., & Decker, E. A. (2000). Lipid Oxidation in Oil-in-Water Emulsions: Impact of Molecular Environment on Chemical Reactions in Heterogeneous Food Systems. Journal of Food Science. Link

  • Choi, S. J., et al. (2009).[1] Influence of pH on the chemical degradation rate of citral in aqueous solutions. Journal of Agricultural and Food Chemistry. Link

Sources

Technical Support Center: Handling Air-Sensitive Linear Dienals

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilization, Purification, and Storage of Conjugated Dienals ( )

Ticket ID: #DNL-TCH-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Nature of the Hazard

Linear dienals (e.g., 2,4-hexadienal, sorbaldehyde derivatives) present a "perfect storm" of reactivity. They possess an electron-deficient conjugated system susceptible to nucleophilic attack, a carbonyl group prone to hydration/oxidation, and a poly-ene chain vulnerable to radical polymerization and photo-isomerization.

Common User Complaints:

  • "My yellow oil turned into a white solid in the freezer." (Autoxidation to acid/dimerization)

  • "The compound decomposed on the silica column." (Acid-catalyzed polymerization)

  • "NMR shows a mixture of isomers after one day." (Photo-isomerization)

This guide provides self-validating protocols to mitigate these specific failure modes.

Module A: Purification Protocols

The Problem: Standard silica gel is slightly acidic (pH 4–5). This acidity catalyzes the hydration of the aldehyde and the polymerization of the conjugated alkene chain, often resulting in the compound "streaking" or sticking permanently to the column.

Protocol A1: Buffered Flash Chromatography

Standard silica is forbidden for sensitive dienals. You must neutralize the stationary phase.

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Triethylamine (

    
    )
    
  • Mobile Phase (Hexanes/EtOAc)

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your silica slurry using the initial mobile phase containing 1% v/v Triethylamine .[1]

  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes (CV) of this buffered solvent. This neutralizes acidic silanol sites (

    
    ).
    
  • Loading: Load the crude dienal. Crucial: Do not dissolve the crude in pure DCM or Chloroform if possible, as traces of HCl in these solvents can trigger decomposition. Use a minimal amount of buffered eluent or Toluene.

  • Elution: Run the column using the mobile phase without further amine (or maintain 0.5% if the compound is extremely labile).

  • Validation: Collect fractions into tubes containing a trace of BHT (2,6-di-tert-butyl-4-methylphenol) if the solvent will not be evaporated immediately.

Decision Matrix: Purification Strategy

Use the following logic flow to determine the correct purification method for your specific dienal.

PurificationLogic Start Crude Linear Dienal IsVolatile Is Boiling Point < 100°C @ 0.5 mmHg? Start->IsVolatile Distillation Kugelrohr Distillation (BHT inhibited) IsVolatile->Distillation Yes Chromatography Chromatography Required IsVolatile->Chromatography No AcidSens Is it Acid Sensitive? Chromatography->AcidSens Buffered Buffered Silica (1% Et3N) AcidSens->Buffered Yes (Standard) Neutral Neutral Alumina (Activity III) AcidSens->Neutral Extremely Sensitive

Figure 1: Decision tree for selecting the non-destructive purification method based on volatility and acid sensitivity.

Module B: Storage & Stability

The Problem: Dienals undergo Autoxidation , a radical chain reaction initiated by atmospheric oxygen. This converts the aldehyde (


) into a peracid (

), which then reacts with another aldehyde to form two equivalents of carboxylic acid. These acids then catalyze the polymerization of the remaining dienal.
Protocol B1: The "Inert-Stabilized" Storage System

Never store dienals "neat" without additives for long periods.

The System:

  • Container: Amber glass vial (blocks UV < 400nm to prevent

    
     isomerization).
    
  • Headspace: Argon (heavier than air, provides a better blanket than Nitrogen).

  • Additive: 0.1% w/w BHT (Butylated hydroxytoluene).

    • Why? BHT acts as a radical scavenger. It donates a hydrogen atom to peroxy radicals, terminating the chain propagation step of autoxidation.

  • Temperature: -20°C or -80°C.

Data: Stability Comparison

Storage Condition 2,4-Hexadienal Purity (Day 1) Purity (Day 7) Purity (Day 30) State
Ambient, Air, Clear Vial 99% 65% <10% Polymer/Solid
-20°C, Air, Amber Vial 99% 88% 60% Viscous Oil

| -20°C, Argon, BHT (0.1%) | 99% | 99% | 98% | Liquid |

Degradation Pathway Visualization

Understanding how the molecule dies is the key to saving it.

DegradationPathways Dienal Linear Dienal (Active) Isomer Z-Isomer (Inactive/Wrong Geometry) Dienal->Isomer Photo-isomerization Radical Acyl Radical Dienal->Radical H-Abstraction Polymer Oligomers/Polymers (Insoluble Solid) Dienal->Polymer Diels-Alder/Radical UV UV Light UV->Isomer Oxygen Oxygen (O2) Peracid Peracid Intermediate Radical->Peracid + O2 Acid Carboxylic Acid (Autocatalyst) Peracid->Acid + Dienal Acid->Polymer Acid Catalysis

Figure 2: Mechanistic pathways of dienal degradation. Note that the carboxylic acid product catalyzes further polymerization, creating a runaway decomposition effect.

Module C: Reaction Setup (FAQs)

Q: Can I use Schlenk lines for these reactions? A: Yes, but standard Schlenk technique is insufficient if you ignore light.

  • Correct Protocol: Flame-dry glassware under vacuum. Backfill with Argon. Wrap the reaction flask in aluminum foil before adding the dienal.

  • Solvent Prep: Sparge solvents with Argon for 15 minutes or use a freeze-pump-thaw cycle. Dissolved oxygen is the primary initiator of the radical chain.

Q: How do I remove the BHT stabilizer before my reaction? A: Usually, you don't have to. BHT is present in catalytic amounts (0.1%). If your reaction is strictly stoichiometric or sensitive to phenols:

  • Pass the dienal through a short plug of neutral alumina (not silica) immediately before use.

  • Elute with degassed pentane.

  • Concentrate under reduced pressure (keep bath < 30°C).

Q: My dienal has solidified. Can I melt it and use it? A: STOP. If a liquid dienal has turned solid (and it's not simply frozen due to low temp), it has likely polymerized or dimerized.

  • Test: Take a small sample.[2] Does it dissolve fully in CDCl3?

    • Yes: Check NMR.[3] If pure, it was just frozen.

    • No (Cloudy/Gel): It is polymerized.[1] Distillation might recover some monomer (cracking the dimer), but it is usually safer to discard and repurpose the batch.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for aldehyde purification and silica buffering).

  • Sigma-Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents. (Baseline techniques for syringe transfer and inert atmosphere).

  • Jahn, U. (2012). Radical-chain mechanism for aldehyde autoxidation. Topics in Current Chemistry. (Mechanistic details on the conversion of aldehydes to peracids).

  • Silver, J. (2017).[1] Product decomposed on silica gel - Troubleshooting Guide. ResearchGate. (Discussions on amine-buffered silica for acid-sensitive compounds).

Sources

Validation & Comparative

Technical Guide: FTIR Analysis of Conjugated Aldehyde Doublets in 2,6-Octadienal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the FTIR spectral characteristics of 2,6-Octadienal, focusing on the "conjugated aldehyde doublet" and distinguishing it from structural analogs.

Executive Summary

In the infrared analysis of 2,6-Octadienal (and its methylated analogs like Citral), the term "doublet" often creates ambiguity. It technically refers to the Fermi Resonance of the aldehydic C-H stretch (


), which is the primary diagnostic for the aldehyde functional group. However, for conjugated  aldehydes, a second "splitting" phenomenon often occurs in the carbonyl region (

) due to rotational isomerism (s-cis vs. s-trans) and conjugation effects.

This guide dissects these bands to provide a definitive identification protocol for researchers in fragrance chemistry, drug development, and organic synthesis.

Theoretical Framework: The Physics of the Doublet

To interpret the spectrum of 2,6-Octadienal accurately, one must distinguish between the Identification Doublet (Fermi Resonance) and the Characterization Shift (Conjugation).

A. The Fermi Resonance (The "Aldehyde Doublet")

The diagnostic "doublet" for all aldehydes arises from a quantum mechanical interaction called Fermi Resonance .

  • Fundamental Vibration: The C-H stretch of the aldehyde group (

    
    ) naturally occurs near 
    
    
    
    .
  • Overtone Vibration: The first overtone of the aldehyde C-H in-plane bending vibration (

    
    ) falls near 
    
    
    
    .
  • The Interaction: Because these two energy levels are close and have the same symmetry, they "repel" each other, splitting into two distinct bands:

    • High Frequency:

      
       (Often obscured by alkyl C-H stretches).
      
    • Low Frequency:

      
       (The "clean" diagnostic peak).
      
B. The Conjugation Effect (

-Unsaturation)

In 2,6-Octadienal, the double bond at the C2 position is conjugated with the carbonyl group.

  • Delocalization:

    
    -electron delocalization reduces the double-bond character of the Carbonyl (
    
    
    
    ), weakening the bond.
  • Frequency Shift: This lowers the absorption frequency from

    
     (saturated) to 
    
    
    
    .
Spectral Breakdown: 2,6-Octadienal

The following data characterizes the specific bands for 2,6-Octadienal. Note that commercial "2,6-Octadienal" is often Citral (3,7-dimethyl-2,6-octadienal).[1][2][3] The values below apply to the core conjugated system of both.

Table 1: Diagnostic FTIR Bands
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Aldehyde C-H Fermi Doublet (Lower) 2720

10
Medium Primary ID. Isolated from alkyl peaks.
Aldehyde C-HFermi Doublet (Upper)2820

10
Weak/ShldOften buried under

C-H stretches.
Carbonyl (

)
Stretch (Conjugated)1680 -- 1700 Strong Shifted down by

vs. saturated analogs.[4]
Alkene (

)
Stretch (Conjugated)1630 -- 1640MediumThe

-alkene. Sharp band.
Alkene (

)
Stretch (Isolated)1660 -- 1670WeakThe C6 alkene (non-conjugated).
Alkene (

)
Out-of-plane Bend960 -- 980StrongDiagnostic for trans geometry at C2.
Comparative Analysis: Validating the Structure

To confirm the identity of 2,6-Octadienal, you must compare it against negative controls (saturated) and structural isomers.

Comparison A: Conjugated vs. Saturated (Octanal)
  • Octanal: Shows the Fermi doublet (

    
    ) but the Carbonyl is at 
    
    
    
    . It lacks the
    
    
    alkene band.[5]
  • 2,6-Octadienal: Carbonyl shifts to

    
     ; distinct alkene band appears at 
    
    
    
    .
Comparison B: The "Conformer" Split (Isomerism)

Unlike saturated aldehydes,


-unsaturated aldehydes often display a split carbonyl band in liquid film.
  • s-cis conformer: Carbonyl and

    
     are on the same side of the single bond. Higher frequency (
    
    
    
    ).
  • s-trans conformer: Carbonyl and

    
     are opposite. Lower frequency (
    
    
    
    ).
  • Note: In 2,6-Octadienal (and Citral), this often manifests as a broadened carbonyl peak with a shoulder, rather than two resolved peaks, unless resolution is high (

    
    ).
    
Visualizing the Mechanism

The following diagrams illustrate the Fermi Resonance mechanism and the decision logic for identifying the molecule.

Diagram 1: Fermi Resonance Mechanism

FermiResonance Fundamental Fundamental C-H Stretch (~2800 cm⁻¹) Interaction Quantum Mechanical Mixing (Fermi Resonance) Fundamental->Interaction Overtone Overtone C-H Bend (2 x 1390 ≈ 2780 cm⁻¹) Overtone->Interaction Result Observed Doublet 2820 cm⁻¹ & 2720 cm⁻¹ Interaction->Result Energy Level Repulsion

Caption: The quantum mixing of the fundamental stretch and bending overtone creates the characteristic aldehyde doublet.

Diagram 2: Identification Workflow

IdentificationWorkflow Start Unknown Spectrum CheckCH Check 2700-2850 region Is there a doublet? Start->CheckCH NotAldehyde Not an Aldehyde (Ketone/Ester?) CheckCH->NotAldehyde No CheckCO Check C=O Frequency Is it < 1710 cm⁻¹? CheckCH->CheckCO Yes (2720 band) Saturated Saturated Aldehyde (e.g., Octanal) C=O ~1725 cm⁻¹ CheckCO->Saturated No (>1715) CheckCC Check 1600-1650 region Is there a sharp C=C band? CheckCO->CheckCC Yes (<1710) Aromatic Aromatic Aldehyde (Benzaldehyde type) CheckCC->Aromatic No (or Ring modes) Confirmed CONFIRMED: α,β-Unsaturated Aldehyde (2,6-Octadienal / Citral) CheckCC->Confirmed Yes (1640 band)

Caption: Logic tree for distinguishing conjugated aldehydes from saturated analogs using FTIR.

Experimental Protocol

To obtain publication-quality spectra that resolve the doublet and the conjugation shift, follow this protocol.

Method: Attenuated Total Reflectance (ATR) or Liquid Film (NaCl plates). Sample: Neat 2,6-Octadienal (Liquid).

  • Background Collection:

    • Clean crystal/plates with Isopropanol.

    • Collect background (Air): 64 scans,

      
       resolution.
      
  • Sample Application:

    • Apply 1 drop of neat sample. Ensure complete coverage of the ATR crystal.

    • Caution: Aldehydes oxidize to carboxylic acids (Octadienoic acid) rapidly. Use fresh sample. If a broad band appears at

      
       (O-H stretch), the sample is degraded.
      
  • Acquisition:

    • Scans: 32 to 64.

    • Resolution:

      
        is recommended to resolve the C=O shoulder if studying conformers; 
      
      
      
      is sufficient for ID.
  • Post-Processing:

    • Baseline correct (linear).

    • Normalize to the C=O peak for comparison overlays.

References
  • NIST Chemistry WebBook. 2,6-Octadienal, 3,7-dimethyl- (Citral) IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Fermi resonance mechanics).
  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. Available at: [Link][3][4][5][6][7][8][9][10][11][12][13]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Detailed assignment of C-H stretches).

Sources

A Researcher's Guide to NMR-Based Isomer Distinction: A Case Study of (2E,6E)- and (2E,6Z)-2,6-Octadienal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry, natural product analysis, and drug development, the precise structural elucidation of organic molecules is paramount. Geometric isomerism, particularly the differentiation of E and Z isomers, presents a frequent challenge where subtle spatial arrangements can dramatically alter a compound's physical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth comparison of the NMR spectral features that enable the unambiguous distinction between the (2E,6E) and (2E,6Z) isomers of 2,6-octadienal, supported by established NMR principles.

While publicly available, experimentally-derived NMR data for the specific, non-commercial isomers (2E,6E)- and (2E,6Z)-2,6-octadienal is not readily found, this guide will utilize the extensively documented spectral data for the closely related and commercially significant isomers, geranial [(2E)-3,7-dimethylocta-2,6-dienal] and neral [(2Z)-3,7-dimethylocta-2,6-dienal], which are the main components of citral. The principles of NMR differentiation discussed are directly analogous and applicable to the target compounds.

The Challenge: Differentiating (2E,6E)- and (2E,6Z)-2,6-Octadienal

The core structural difference between (2E,6E)-2,6-octadienal and (2E,6Z)-2,6-octadienal lies in the geometry around the C6-C7 double bond. In the (2E,6E) isomer, the higher priority groups on each carbon of the C6-C7 double bond are on opposite sides (trans), whereas in the (2E,6Z) isomer, they are on the same side (cis). This seemingly minor difference induces significant changes in the electronic environment of nearby protons and carbons, which are readily detected by NMR.

Caption: General structures of the 2,6-octadienal isomers.

Key Diagnostic Regions in the NMR Spectrum

The primary NMR observables for distinguishing these isomers are the proton (¹H) chemical shifts and coupling constants of the olefinic and allylic protons, and the carbon (¹³C) chemical shifts of the carbons in and around the C6-C7 double bond.

¹H NMR Spectroscopy: A Tale of Coupling Constants and Spatial Effects

The most definitive feature in the ¹H NMR spectrum for differentiating E and Z isomers of alkenes is the vicinal coupling constant (³JHH) between the protons on the double bond.

  • For a trans configuration (E isomer): The dihedral angle between the vicinal protons is approximately 180°, leading to a large coupling constant, typically in the range of 12-18 Hz .

  • For a cis configuration (Z isomer): The dihedral angle is approximately 0°, resulting in a smaller coupling constant, generally in the range of 6-12 Hz .[1]

This difference in coupling constants provides a clear and unambiguous method for assigning the stereochemistry of the double bond.

Furthermore, the chemical shifts of protons near the double bond will differ due to anisotropic effects and through-space interactions. In the (2E,6Z) isomer, the cis arrangement at the C6-C7 bond can cause steric compression and deshielding of nearby protons compared to the more extended (2E,6E) isomer.

Table 1: Predicted Diagnostic ¹H NMR Signals for 2,6-Octadienal Isomers (based on analogous compounds)

Proton(s)(2E,6E) Isomer (Predicted δ, ppm)(2E,6Z) Isomer (Predicted δ, ppm)Key Differentiating Feature
H6~5.4-5.6~5.3-5.5Slight upfield shift in the Z-isomer.
H7~5.6-5.8~5.5-5.7Slight upfield shift in the Z-isomer.
³JH6-H7~15-16 Hz ~10-12 Hz Large and definitive difference in coupling constant.
CH₃ (C8)~1.6-1.7~1.7-1.8Downfield shift in the Z-isomer due to steric effects.
¹³C NMR Spectroscopy: The Power of the Gamma-Gauche Effect

In ¹³C NMR, the chemical shifts of the carbons in and around the double bond are highly sensitive to the stereochemistry. The key principle at play is the gamma-gauche effect , which states that a carbon atom that is gamma (three bonds away) and in a gauche (sterically hindered) position relative to a substituent will be shielded, causing an upfield shift (lower ppm value) in its resonance.[2][3]

In the context of our isomers:

  • For the (2E,6Z) isomer: The C8 methyl group is cis to the C5 carbon. This creates a gauche interaction, leading to a significant upfield shift of the C5 resonance compared to the (2E,6E) isomer. Similarly, the C8 carbon will also be shielded.

  • For the (2E,6E) isomer: The trans arrangement at the C6-C7 bond places the C8 methyl group and the C5 carbon in an anti orientation, minimizing steric interactions.

Table 2: Predicted Diagnostic ¹³C NMR Signals for 2,6-Octadienal Isomers (based on analogous compounds)

Carbon(2E,6E) Isomer (Predicted δ, ppm)(2E,6Z) Isomer (Predicted δ, ppm)Key Differentiating Feature
C1 (CHO)~194~194Minimal change.
C2~128~128Minimal change.
C3~163~163Minimal change.
C4~27~27Minimal change.
C5~40 ~32 Significant upfield shift in the Z-isomer (gamma-gauche effect).
C6~123~122Slight upfield shift in the Z-isomer.
C7~132~133Slight downfield shift in the Z-isomer.
C8 (CH₃)~17 ~24 Downfield shift in the Z-isomer due to steric deshielding.

Advanced NMR Techniques for Unambiguous Confirmation: 2D NOESY

For ultimate confidence in stereochemical assignment, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is an invaluable tool. A NOESY experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å).[4]

  • In the (2E,6Z) isomer: A cross-peak would be expected between the protons of the C8 methyl group and the H6 proton, as they are on the same side of the C6-C7 double bond.

  • In the (2E,6E) isomer: No such cross-peak would be observed due to the large distance between the C8 methyl protons and H6.

experimental_workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in ~0.6 mL CDCl₃) H1_NMR ¹H NMR Acquisition (Focus on J-couplings) SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition (Proton Decoupled) SamplePrep->C13_NMR Data_Analysis 1D Data Analysis (Chemical Shifts & J-values) H1_NMR->Data_Analysis C13_NMR->Data_Analysis Decision Ambiguous? Data_Analysis->Decision NOESY 2D NOESY Acquisition (Confirm Spatial Proximity) Decision->NOESY Yes Final_Assignment Final Stereochemical Assignment Decision->Final_Assignment No NOESY->Final_Assignment

Caption: Recommended experimental workflow for isomer differentiation.

Conclusion

The differentiation of the (2E,6E) and (2E,6Z) isomers of 2,6-octadienal by NMR spectroscopy is a clear and robust process. The key diagnostic markers are:

  • In ¹H NMR: The significantly larger vicinal coupling constant (³JH6-H7) for the (2E,6E) isomer.

  • In ¹³C NMR: The pronounced upfield shift of the C5 carbon in the (2E,6Z) isomer due to the gamma-gauche effect.

For cases requiring absolute certainty, 2D NOESY provides definitive proof of through-space proximity. By following a systematic experimental approach and understanding the underlying principles of chemical shift and coupling constants, researchers can confidently assign the stereochemistry of these and other related unsaturated systems.

References

  • Bozbey, I., Uslu, H., Türkmenoğlu, B., Özdemir, Z., Karakurt, A., & Levent, S. (2022). Conventional and microwave prompted synthesis of aryl(Alkyl)azole oximes, 1H-NMR spectroscopic determination of E/Z isomer ratio and HOMO-LUMO analysis. Journal of Molecular Structure, 1251, 132077. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • PubChem. (n.d.). (2E,6Z)-2,6-Octadienal. Retrieved from [Link]

  • Deng, H., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Tetrahedron Letters, 60(38), 151048. [Link]

  • LibreTexts Chemistry. (2023, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Haws, E. J., et al. (2021). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Polymers, 13(21), 3795. [Link]

  • SpectraBase. (n.d.). Citral. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for (2E,6E)-2,6-Octadienal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Chemical: (2E,6E)-2,6-Octadienal CAS Registry Number: 56767-18-1 Synonyms: trans,trans-2,6-Octadienal; FEMA 3466.[1][2]

Urgency & Safety Profile: As a Senior Application Scientist, I must emphasize that while this compound is often perceived merely as a flavoring agent or pheromone precursor, its aldehyde functionality presents specific latent hazards in a waste stream.[1] It is a combustible liquid and a skin irritant .[3][4] More critically, it is susceptible to autoxidation (forming acidic byproducts) and exothermic polymerization if improperly segregated.

Immediate Action Required: Treat all waste streams containing >1% of this compound as Hazardous Chemical Waste . Do not dispose of via sanitary sewer.

Hazard Assessment & Waste Characterization

Before initiating disposal, you must characterize the waste to assign the correct regulatory codes.[5]

PropertyValue / ClassificationOperational Implication
Flash Point ~85°C (Estimated based on homologs)Combustible Liquid. While it may exceed the RCRA D001 definition (<60°C), best practice dictates managing it as Ignitable Waste .[1][2][6]
Reactivity Aldehyde (R-CHO)Incompatible with Amines & Caustics. Can undergo exothermic polymerization or condensation reactions in waste drums.[1][2][6]
Toxicity Skin Irritant (H315)Requires chemical-resistant gloves (Nitrile/Butyl) during handling.[1][2][6]
Stability Air SensitiveForms carboxylic acids over time; can form unstable peroxides (rare but possible).[2][6]
Pre-Disposal Segregation Strategy

The most common failure mode in aldehyde disposal is improper segregation. Mixing this compound with incompatible waste streams can result in container pressurization or rupture.[1][2]

Critical Segregation Rules:

  • NO Oxidizers: Never mix with Nitric Acid, Peroxides, or Chromic Acid.

  • NO Bases: Never mix with Sodium Hydroxide or Ammonia (causes aldol condensation/polymerization).[1]

  • NO Amines: Segregate from waste streams containing aniline or aliphatic amines.

Visualizing the Segregation Logic

SegregationLogic Start Waste: this compound CheckMix Is it mixed with other chemicals? Start->CheckMix CheckOxidizer Contains Oxidizers? (HNO3, H2O2) CheckMix->CheckOxidizer Yes SolventStream Non-Halogenated Solvent Waste Stream CheckMix->SolventStream No (Pure) CheckBase Contains Bases/Amines? (NaOH, NH3) CheckOxidizer->CheckBase No SeparateStream Segregate Immediately (Do Not Mix) CheckOxidizer->SeparateStream Yes CheckBase->SolventStream No CheckBase->SeparateStream Yes

Figure 1: Segregation decision tree to prevent incompatible waste mixing events.

Step-by-Step Disposal Protocol
Scenario A: Routine Laboratory Waste (Small Scale)

Applicability: Residual amounts in glassware, expired reagents, or reaction byproducts.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container.[1] Avoid metal cans if the waste has become acidic due to oxidation.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"

    • Hazard Checkbox: Check "Ignitable" and "Toxic/Irritant".

  • Solvent Compatibility: You may bulk this with other compatible organic solvents (e.g., Acetone, Methanol, Ethyl Acetate) provided they are free of bases and oxidizers.

  • Storage: Store in a Flammable Safety Cabinet until pickup. Cap tightly to prevent oxidation.[1]

Scenario B: Spill Cleanup (Immediate Response)

Applicability: Benchtop spills or floor spills.[1][2]

Expert Technique: Bisulfite Neutralization While simple absorption is standard, chemical deactivation using Sodium Bisulfite is a superior method for aldehydes, forming a water-soluble, non-volatile adduct.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Ventilation: Ensure fume hood is active or area is well-ventilated.[1]

  • Neutralization (The "Bisulfite Adduct" Method):

    • Prepare a saturated solution of Sodium Bisulfite (

      
      ).[1][7]
      
    • Add to the spill. The aldehyde reacts to form a sulfonate salt.

    • Reaction:

      
      [1][2][6]
      
  • Cleanup: Absorb the resulting mixture with vermiculite or clay absorbent.

  • Disposal: Place absorbed material into a solid hazardous waste container.

Scenario C: Bulk Disposal (>5 Liters)

Applicability: Pilot plant or scale-up operations.[1][2]

  • Waste Stream Designation: Classify as High BTU Liquid Waste intended for fuel blending/incineration.[1]

  • Regulatory Code (RCRA):

    • If Flash Point < 60°C: D001 (Ignitable).[1]

    • If Flash Point > 60°C: Non-hazardous federally (unless mixed), but state regulations often require treatment as Class 3 Combustible Waste .

  • Disposal Path: Must be sent to a permitted TSDF (Treatment, Storage, and Disposal Facility) for Chemical Incineration .

Emergency Procedures Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess PPE Don PPE (Nitrile Gloves) Assess->PPE Contain Contain with Absorbent Booms PPE->Contain Neutralize Apply Sodium Bisulfite Solution Contain->Neutralize Collect Collect Solids into Waste Drum Neutralize->Collect Label Label as Aldehyde Debris Collect->Label

Figure 2: Operational workflow for managing an accidental release of 2,6-Octadienal.

References
  • PubChem. (2025).[1] 2,6-Octadienal, (2E,6E)- Compound Summary (CAS 56767-18-1).[1][2] National Library of Medicine. [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). [Link]

  • Boucher, M. M., et al. (2017).[1] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol.[7][8][9] Journal of Visualized Experiments.[8] (Demonstrates the bisulfite neutralization mechanism). [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (Standard for segregation and storage).[1][10] [Link]

Sources

Personal Protective Equipment & Handling Guide: (2E,6E)-2,6-Octadienal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Stop and Read: Do not mistake this compound for common "Citral" (3,7-dimethyl-2,6-octadienal).[1] While structurally related, (2E,6E)-2,6-Octadienal (CAS 56767-18-1) is a linear conjugated alkenal.[1]

The Critical Hazard: The presence of the


-unsaturated aldehyde moiety makes this molecule a Michael Acceptor .[1] It reacts covalently with nucleophilic residues (cysteine/lysine) on skin proteins.[1][2]
  • Primary Risk: Skin Sensitization (Allergic Contact Dermatitis). Once sensitized, you may be unable to handle this or structurally similar aldehydes (e.g., Citral, Cinnamaldehyde) for the remainder of your career.

  • Secondary Risk: Mucous membrane irritation (Eyes/Respiratory) due to aldehyde reactivity.[2]

Core Directive: Handle as a Potent Sensitizer . Zero skin contact is the operational standard.[2]

PPE Matrix: The Barrier System

Standard laboratory PPE is often insufficient for reactive aldehydes due to their ability to permeate thin nitrile rubber.[2] Use this matrix to select the appropriate barrier based on your operational volume.

PPE ComponentStandard Handling (Analytical/Microliter work)High Exposure (Synthesis/Stock Transfer >10mL)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change outer glove every 15 mins.[1][3]Laminate / Multilayer (e.g., Ansell Barrier® or Silver Shield®)Required for spill cleanup.[3][2]Aldehydes permeate nitrile rubber.[3][2] Double gloving creates a sacrificial layer and a visual breakthrough indicator.[2] Laminate provides >480 min breakthrough time.[2]
Eye Protection Chemical Splash Goggles (Indirect vented)Face Shield + Goggles Vapors are lachrymators.[3][2] Safety glasses do not seal against creeping vapors that irritate the ocular surface.[2]
Respiratory Fume Hood Only (Face velocity: 80–100 fpm)Respirator (Half-face) Cartridge: Organic Vapor (OV)If hood work is impossible, OV cartridges capture aldehydes.[1][3] Note: Aldehydes have poor warning properties (olfactory fatigue).[2]
Body Defense Lab Coat (Cotton/Poly) Buttoned to neck.[3][2]Impervious Apron (Butyl or Neoprene)Cotton absorbs spills, holding the sensitizer against the skin.[3][2] An apron provides a non-absorbent splash guard.[2]
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the specific experimental context.

PPE_Decision_Tree Start Task Assessment: This compound Volume Volume / Duration? Start->Volume LowRisk < 5mL OR < 10 mins (Analytical/Aliquot) Volume->LowRisk Low HighRisk > 5mL OR > 10 mins (Synthesis/Stock Transfer) Volume->HighRisk High HoodCheck Is Fume Hood Available? LowRisk->HoodCheck EnhancedPPE PROTOCOL B: 1. Laminate/Silver Shield Gloves 2. Face Shield + Goggles 3. Chemical Apron HighRisk->EnhancedPPE StandardPPE PROTOCOL A: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat 4. Work inside Hood HoodCheck->StandardPPE Yes RespProtection ADD: Half-Face Respirator (Organic Vapor Cartridge) HoodCheck->RespProtection No RespProtection->StandardPPE

Figure 1: Decision logic for PPE selection based on exposure duration and volume.[2] Protocol B is mandatory for spill cleanup.

Operational Protocols
Phase 1: Pre-Work Engineering Controls
  • Verify Airflow: Ensure chemical fume hood is operating at 80–100 fpm face velocity.

  • Deactivation Prep: Prepare a beaker of 10% Sodium Bisulfite (aq) .

    • Why? Bisulfite reacts with the aldehyde group to form a water-soluble, non-volatile adduct, effectively neutralizing the vapor pressure and reactivity [1].[1]

Phase 2: Handling & Transfer
  • The "Clean Hand/Dirty Hand" Rule: Use your non-dominant hand (clean) to open doors/adjust sashes and your dominant hand (dirty) to manipulate the chemical.

  • Syringe Technique: When aliquoting, use a gas-tight syringe with a Luer-lock tip.[1][2] Avoid pouring.

    • Reasoning: Pouring increases surface area and vapor generation.[2] Syringe transfer is a closed system.[2]

  • Vapor Trap: Keep the stock bottle capped whenever not actively withdrawing liquid.[2]

Phase 3: Waste & Disposal

NEVER dispose of aldehydes down the drain or with oxidizers (e.g., Nitric Acid).[2]

  • Segregation: Collect in a dedicated "Organic Waste - Aldehydes" container.

  • Compatibility: Ensure the waste container does not contain amines (risk of Schiff base formation/heat generation) or strong acids.[2]

  • Labeling: Clearly mark the tag with "Sensitizer" and "Skin Irritant".[2]

Emergency Response: Spill Management

In the event of a spill, speed is secondary to protection .[2] Do not rush.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Alert Lab Personnel) Spill->Evacuate PPE_Up 2. Don Enhanced PPE (Laminate Gloves + Resp) Evacuate->PPE_Up Contain 3. Containment (Surround with Absorbent pads) PPE_Up->Contain Neutralize 4. Neutralization (Apply 10% Na-Bisulfite) Contain->Neutralize Collect 5. Collect & Seal (Double Bag Waste) Neutralize->Collect

Figure 2: Sequential workflow for managing aldehyde spills. Neutralization reduces vapor pressure immediately.[1][3][2]

Specific Spill Steps:

  • Isolate: Close the lab door.

  • Armor Up: Put on Silver Shield/Laminate gloves.[2] Nitrile will degrade rapidly in a pool of pure aldehyde.[2]

  • Absorb: Cover the spill with an inert absorbent (Vermiculite or polypropylene pads).[2]

  • Decontaminate Surface: After removing the bulk material, wipe the surface with 10% Sodium Bisulfite or a mild detergent solution.[2] Do not use bleach (potential for toxic chloramine-like byproducts if amines are present, though less risk with pure aldehyde, bisulfite is safer) [2].[1]

References & Validation
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6365761, this compound. Retrieved from [Link]

    • Validates: Chemical structure, CAS 56767-18-1, and general aldehyde reactivity.[1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Citral (Analogue for sensitization data).[1][2] Retrieved from [Link][1][3]

    • Validates: Skin sensitization (Category 1) and Skin Irritation (Category 2) classifications for conjugated octadienals.[1][2]

    • Validates: Recommendation of Laminate/Barrier gloves over Nitrile for aldehydes.[2]

Sources

×

Retrosynthesis Analysis

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(2E,6E)-2,6-Octadienal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.